alpha-Methyltryptophan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350250 | |
| Record name | alpha-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16709-25-4 | |
| Record name | alpha-Methyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of alpha-Methyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyltryptophan (α-MT) is a synthetic analog of the essential amino acid L-tryptophan. It serves as a valuable research tool and a potential therapeutic agent due to its multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms of α-MT, focusing on its interactions with key metabolic pathways and cellular signaling cascades. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound exerts its biological effects through three primary mechanisms:
-
Competitive Inhibition of Tryptophan Hydroxylase (TPH): As a structural analog of tryptophan, α-MT competitively inhibits TPH, the rate-limiting enzyme in serotonin synthesis. This inhibition leads to a reduction in the production of serotonin, a key neurotransmitter involved in mood, cognition, and various physiological processes.[1]
-
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1): α-MT is an inhibitor of IDO1, a crucial enzyme in the kynurenine pathway, which is the major route of tryptophan catabolism.[1][2] By inhibiting IDO1, α-MT can modulate immune responses and neuronal function, as the kynurenine pathway produces several neuroactive and immunomodulatory metabolites.
-
Blockade of the SLC6A14 Transporter: α-MT acts as a blocker of the solute carrier family 6 member 14 (SLC6A14) transporter, also known as the amino acid transporter ATB0,+.[1][2][3][4] This transporter is responsible for the uptake of a broad range of neutral and cationic amino acids. By blocking SLC6A14, α-MT can induce amino acid deprivation in cells that are highly dependent on this transporter, such as certain cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory and blocking activities of this compound.
| Target Enzyme/Transporter | Parameter | Value | Species/Cell Line | Reference(s) |
| Tryptophan Hydroxylase (TPH) | Inhibition | Competitive inhibitor (qualitative) | Not specified | [1] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | Inhibitor (qualitative) | Not specified | [1][2] |
| SLC6A14 Transporter | IC50 | ~250 µM | Not specified | [3] |
Note: Quantitative data for the inhibition of TPH and IDO1 by α-MT are not consistently reported in the literature. The available information primarily describes a qualitative inhibitory effect.
Signaling Pathways Modulated by this compound
This compound's interaction with its primary targets leads to the modulation of several downstream signaling pathways, including the serotonin pathway, the kynurenine pathway, the mTOR signaling pathway, and the apoptosis pathway.
Serotonin and Kynurenine Metabolic Pathways
As a substrate and inhibitor in the two major pathways of tryptophan metabolism, α-MT significantly influences the balance of their respective metabolites.
mTOR Signaling Pathway
Blockade of the SLC6A14 transporter by α-MT can lead to amino acid deprivation, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4]
Apoptosis Signaling Pathway
The inhibition of mTOR signaling and the induction of cellular stress by α-MT can lead to the activation of the intrinsic apoptosis pathway, culminating in programmed cell death.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Tryptophan Hydroxylase (TPH) Inhibition Assay
Objective: To determine the inhibitory effect of α-MT on TPH activity.
Principle: This assay measures the production of 5-hydroxytryptophan (5-HTP) from tryptophan by TPH. The inhibition by α-MT is assessed by quantifying the reduction in 5-HTP formation in the presence of the compound.
General Protocol:
-
Enzyme Source: Recombinant TPH or tissue homogenates rich in TPH (e.g., brainstem).
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (typically around 7.4), the TPH enzyme, the cofactor tetrahydrobiopterin (BH4), and a reducing agent like dithiothreitol (DTT).
-
Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of α-MT.
-
Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
Detection:
-
Quantify the amount of 5-HTP produced using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each α-MT concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform kinetic studies by varying the concentrations of both the substrate (tryptophan) and the inhibitor (α-MT) and analyzing the data using Lineweaver-Burk or Dixon plots.
-
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay
Objective: To measure the inhibitory activity of α-MT against IDO1.
Principle: This assay quantifies the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The inhibition by α-MT is determined by the reduction in kynurenine production.
General Protocol:
-
Enzyme Source: Recombinant human IDO1 or cell lysates from cells overexpressing IDO1 (e.g., IFN-γ-stimulated cancer cell lines).
-
Reaction Mixture: Prepare an assay buffer (e.g., potassium phosphate buffer, pH 6.5) containing the IDO1 enzyme, L-tryptophan, ascorbic acid, and methylene blue.
-
Inhibition Assay:
-
Add varying concentrations of α-MT to the reaction wells.
-
Add the IDO1 enzyme and pre-incubate.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for a specified time.
-
Stop the reaction with a reagent like trichloroacetic acid.
-
-
Detection:
-
Hydrolyze N-formylkynurenine to kynurenine by heating.
-
Measure the kynurenine concentration spectrophotometrically at approximately 321 nm or by HPLC.
-
-
Data Analysis:
-
Calculate the percent inhibition at each α-MT concentration.
-
Determine the IC50 value from the dose-response curve.
-
SLC6A14 Transporter Inhibition Assay
Objective: To assess the blocking effect of α-MT on the SLC6A14 transporter.
Principle: This assay measures the uptake of a radiolabeled substrate (e.g., [3H]arginine or [14C]tryptophan) by cells expressing the SLC6A14 transporter. The inhibitory effect of α-MT is quantified by the reduction in substrate uptake.
General Protocol:
-
Cell Culture: Use a cell line that endogenously expresses SLC6A14 (e.g., certain cancer cell lines) or a cell line engineered to overexpress the transporter.
-
Uptake Assay:
-
Seed cells in a multi-well plate and grow to confluency.
-
Wash the cells with a transport buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of α-MT.
-
Add the radiolabeled substrate and incubate for a short period to measure initial uptake rates.
-
Stop the uptake by washing the cells with ice-cold transport buffer.
-
-
Detection:
-
Lyse the cells.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate uptake at each α-MT concentration.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis for mTOR Pathway Activation
Objective: To determine the effect of α-MT on the phosphorylation status of key proteins in the mTOR signaling pathway.
Principle: Western blotting is used to detect specific proteins in a sample. Antibodies specific to the phosphorylated forms of mTOR, S6K, and 4E-BP1 are used to assess the activation state of the pathway.
General Protocol:
-
Cell Treatment: Treat SLC6A14-expressing cells with α-MT for various time points.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Caspase-3 Activity Assay for Apoptosis
Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis, in response to α-MT treatment.
Principle: This assay utilizes a synthetic substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
General Protocol:
-
Cell Treatment: Treat cells with α-MT to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the cellular contents, including active caspases.
-
Caspase Assay:
-
Add the cell lysate to a reaction buffer containing the DEVD-reporter substrate.
-
Incubate at 37°C to allow for substrate cleavage.
-
-
Detection:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-change in caspase-3 activity in α-MT-treated cells compared to untreated controls.
-
HPLC Analysis of Kynurenine Pathway Metabolites
Objective: To quantify the changes in the levels of tryptophan and its kynurenine pathway metabolites following α-MT treatment.
Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, fluorescence, or mass spectrometry) is used to separate and quantify the various metabolites in biological samples.
General Protocol:
-
Sample Collection: Collect plasma, tissue homogenates, or cell culture media from subjects or cells treated with α-MT.
-
Sample Preparation:
-
Deproteinize the samples (e.g., using trichloroacetic acid or acetonitrile).
-
Centrifuge to remove precipitated proteins.
-
-
HPLC Analysis:
-
Inject the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
Use a suitable mobile phase gradient to separate tryptophan, kynurenine, kynurenic acid, and other relevant metabolites.
-
-
Detection and Quantification:
-
Detect the metabolites using a UV detector at specific wavelengths for each compound or a mass spectrometer for higher sensitivity and specificity.
-
Quantify the concentration of each metabolite by comparing its peak area to that of a known standard.
-
-
Data Analysis:
-
Compare the metabolite levels in α-MT-treated samples to those in control samples.
-
Positron Emission Tomography (PET) Imaging of Serotonin Synthesis
Objective: To non-invasively measure the rate of serotonin synthesis in the brain using [11C]-labeled α-MT.[5][6][7][8]
Principle: [11C]α-MT is administered intravenously and its uptake and metabolism in the brain are monitored by PET. As a substrate for TPH and AADC, its trapping in serotonergic neurons as [11C]α-methylserotonin provides an index of serotonin synthesis capacity.
General Protocol:
-
Radiotracer Synthesis: Synthesize [11C]α-MT.
-
Subject Preparation: Position the subject in the PET scanner.
-
Tracer Administration: Administer a bolus injection of [11C]α-MT intravenously.
-
Dynamic PET Scanning: Acquire a series of PET scans over a period of time (e.g., 60-90 minutes) to measure the radioactivity in different brain regions.
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of [11C]α-MT in the plasma, which serves as the input function.
-
Data Analysis:
-
Use kinetic modeling (e.g., a two-tissue compartment model or graphical analysis like the Patlak plot) to calculate the rate of [11C]α-MT trapping, which reflects the serotonin synthesis rate.
-
Conclusion
This compound is a versatile molecule with a complex mechanism of action that impacts multiple, interconnected biological pathways. Its ability to competitively inhibit TPH, block the SLC6A14 transporter, and inhibit IDO1 makes it a powerful tool for studying the roles of the serotonin and kynurenine pathways in health and disease. Furthermore, its downstream effects on mTOR signaling and apoptosis highlight its potential as a therapeutic agent, particularly in oncology. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the unique properties of this compound. A thorough understanding of its multifaceted mechanism of action is crucial for its effective application in both basic research and clinical development.
References
- 1. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach [frontiersin.org]
- 3. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Serotonin Pathway Involvement of alpha-Methyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
alpha-Methyltryptophan (α-MTP) is a synthetic analog of the essential amino acid L-tryptophan and serves as a valuable research tool for investigating the serotonergic system. This technical guide provides a comprehensive overview of α-MTP's mechanism of action, its metabolic pathway, and its effects on serotonin synthesis and signaling. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows. α-MTP acts as a prodrug, being enzymatically converted to the active compound alpha-methylserotonin (α-MS), a non-selective serotonin receptor agonist. A key feature of α-MTP and its metabolites is their resistance to degradation by monoamine oxidase (MAO), leading to a prolonged duration of action compared to their endogenous counterparts. This guide summarizes the available quantitative data on receptor binding and enzyme kinetics, details methodologies for key experiments, and provides visual diagrams to facilitate a deeper understanding of α-MTP's role in the serotonin pathway.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition. Dysregulation of the serotonergic system is implicated in numerous neuropsychiatric disorders, making it a prime target for therapeutic intervention. This compound (α-MTP) is a synthetic amino acid that has emerged as a significant tool for probing the intricacies of the serotonin pathway.[1] Its unique pharmacological profile, particularly its conversion to a "substitute neurotransmitter," alpha-methylserotonin (α-MS), and its resistance to enzymatic degradation, makes it a subject of interest for both basic research and potential therapeutic applications.[1] This guide aims to provide a detailed technical overview of α-MTP's involvement in the serotonin pathway, consolidating current knowledge for the scientific community.
Mechanism of Action and Metabolic Pathway
This compound is not directly active at serotonin receptors. Instead, it functions as a prodrug, undergoing a two-step enzymatic conversion to its active metabolite, α-MS.[1] This metabolic cascade mirrors the initial steps of endogenous serotonin synthesis.
-
Hydroxylation: α-MTP is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form alpha-methyl-5-hydroxytryptophan (α-M-5-HTP) .[1] TPH is the rate-limiting enzyme in the synthesis of serotonin.
-
Decarboxylation: Subsequently, aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from α-M-5-HTP to yield alpha-methylserotonin (α-MS) .[1]
α-MS is a non-selective agonist at various serotonin receptors and is considered a "substitute neurotransmitter" for serotonin.[1] A crucial distinction is that α-MS is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for the degradation of serotonin.[1] This resistance to metabolism results in a significantly longer half-life and duration of action for α-MS compared to endogenous serotonin.[1]
While α-MS itself has limited ability to cross the blood-brain barrier, its precursor, α-MTP, can readily enter the central nervous system, where it is then converted to α-MS.[1] It is important to note that α-MTP can also be metabolized to a minor extent into alpha-methyltryptamine (α-MT), a compound with its own distinct pharmacological profile as a serotonin-norepinephrine-dopamine releasing agent.[1]
Caption: Metabolic conversion of this compound.
Data Presentation
This section summarizes the available quantitative data regarding the interaction of α-MTP's active metabolite, α-MS, with serotonin receptors and the enzymes involved in its synthesis.
Table 1: Binding Affinities (Ki) and Functional Activities (EC50) of alpha-Methylserotonin at Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| 5-HT1A | 42 | 378 | [2][3] |
| 5-HT1B | 85 | - | [2] |
| 5-HT1D | 150 | - | [2] |
| 5-HT1E | >10,000 | - | [2] |
| 5-HT2A | 3 (with [3H]DOB), 880 (with [3H]ketanserin) | 794 | [2] |
| 5-HT2B | - | 2.98 - 4.1 | [2][4] |
| 5-HT2C | - | 50.1 | [2] |
Note: Ki values can vary depending on the radioligand used in the binding assay. EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Reference |
| Aromatic L-amino acid Decarboxylase | L-5-hydroxytryptophan | 2.9 x 10⁻⁵ M | 0.3 nmol/mg protein/min | [5] |
| Aromatic L-amino acid Decarboxylase | L-DOPA | 4.8 x 10⁻⁵ M | 2.5 nmol/mg protein/min | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
In Vivo Microdialysis for Serotonin Measurement
This protocol allows for the in vivo sampling and measurement of extracellular serotonin levels in specific brain regions of freely moving animals following α-MTP administration.
Objective: To quantify changes in extracellular serotonin concentrations in the rat brain after systemic administration of α-MTP.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) and guide cannulae
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂
-
This compound solution
-
HPLC system with electrochemical detection (ECD)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus, or prefrontal cortex) using appropriate stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer α-MTP (intraperitoneally or subcutaneously) at the desired dose.
-
Post-Administration Sample Collection: Continue collecting dialysate samples at the same regular intervals for several hours to monitor the time course of changes in serotonin levels.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC-ECD.
Caption: Workflow for in vivo microdialysis experiment.
Tryptophan Hydroxylase (TPH) Inhibition Assay
This in vitro assay can be adapted to assess the interaction of α-MTP with TPH.
Objective: To determine if α-MTP acts as a substrate or inhibitor of TPH and to determine its kinetic parameters (Km, Vmax, or Ki).
Materials:
-
Recombinant or purified TPH enzyme
-
This compound
-
L-Tryptophan (natural substrate)
-
Tetrahydrobiopterin (BH4) cofactor
-
Catalase
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., HEPES or phosphate buffer)
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Enzyme Preparation: Prepare a solution of TPH in a suitable buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, catalase, DTT, and BH4.
-
Substrate/Inhibitor Addition:
-
To determine if α-MTP is a substrate: Add varying concentrations of α-MTP to the reaction mixture.
-
To determine if α-MTP is a competitive inhibitor: Add a fixed, sub-saturating concentration of L-tryptophan and varying concentrations of α-MTP.
-
-
Enzyme Initiation: Initiate the reaction by adding the TPH enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Product Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the formation of 5-hydroxytryptophan (if L-tryptophan is the substrate) or α-M-5-HTP (if α-MTP is the substrate) using HPLC.
-
Data Analysis: Plot the reaction velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics, or use appropriate plots (e.g., Lineweaver-Burk) to determine the inhibition constant (Ki).
Behavioral Assays in Rodents
Behavioral assays such as the Forced Swim Test and Elevated Plus Maze are commonly used to assess the potential antidepressant and anxiolytic effects of compounds that modulate the serotonergic system.
Forced Swim Test (FST):
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Place the rodent in the cylinder for 15 minutes. This session is for habituation and is not scored.
-
Test session (Day 2): Administer α-MTP or vehicle at a specified time before the test. Place the rodent back in the cylinder for a 5-6 minute session.
-
-
Scoring: Record the duration of immobility (floating with minimal movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
-
Procedure: Administer α-MTP or vehicle at a specified time before the test. Place the rodent in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Scoring: Record the time spent in the open arms and the number of entries into the open arms. An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.
Visualization of Signaling and Logical Relationships
The following diagrams illustrate the broader context of α-MTP's action within the serotonergic synapse and a logical workflow for its investigation.
Caption: α-MTP's influence on the serotonergic synapse.
Caption: A logical workflow for investigating α-MTP.
Conclusion
This compound is a powerful tool for dissecting the complexities of the serotonin pathway. Its conversion to the long-acting serotonin receptor agonist, α-MS, allows for sustained activation of serotonergic signaling, providing a unique experimental paradigm. This technical guide has provided a consolidated resource for researchers, summarizing the key quantitative data, detailing essential experimental protocols, and offering visual aids to understand the metabolic and signaling pathways involved. Further research to elucidate the specific kinetic parameters of α-MTP and its metabolites with TPH and AADC, and to quantify its in vivo effects on regional brain monoamine levels, will undoubtedly enhance our understanding of its pharmacological profile and its potential as a therapeutic agent.
References
- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarboxylation of L-dopa and 5-hydroxytryptophan in dispersed rat pancreas acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Methyltryptophan and the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interplay between α-Methyltryptophan (α-MTP) and the kynurenine pathway, a critical metabolic route for tryptophan degradation with profound implications for immunology, neuroscience, and oncology. While α-MTP, a synthetic analog of tryptophan, is well-documented for its role in the serotonin pathway and its application in positron emission tomography (PET) imaging, its interaction with the rate-limiting enzymes of the kynurenine pathway—indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO2)—is an area of emerging research. This document synthesizes the current, albeit sometimes conflicting, evidence regarding α-MTP's role as a potential substrate and weak inhibitor of these enzymes. It presents available quantitative data, detailed experimental protocols for investigating these interactions, and visual diagrams of the involved pathways and experimental workflows to facilitate further research and drug development efforts in this domain.
Introduction to the Kynurenine Pathway
The kynurenine pathway is the principal metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This pathway is not merely a disposal route for excess tryptophan but a crucial signaling cascade that produces a range of bioactive metabolites collectively known as kynurenines. These metabolites, including kynurenine (KYN), kynurenic acid (KYNA), and quinolinic acid (QUIN), play pivotal roles in regulating immune responses, neurotransmission, and inflammation.[2][3]
The initial and rate-limiting step of the kynurenine pathway is catalyzed by three distinct enzymes:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): An extrahepatic enzyme, IDO1 is widely expressed in various tissues and immune cells. Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), positioning it as a key regulator of immune tolerance.[4]
-
Indoleamine 2,3-dioxygenase 2 (IDO2): A more recently discovered homolog of IDO1, IDO2 exhibits a more restricted expression pattern and its precise physiological role is still under investigation.[5][6]
-
Tryptophan 2,3-dioxygenase (TDO2): Primarily expressed in the liver, TDO2 is responsible for regulating systemic tryptophan levels in response to dietary intake.[7]
Dysregulation of the kynurenine pathway has been implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and autoimmune disorders, making its enzymatic components attractive targets for therapeutic intervention.[8]
α-Methyltryptophan: A Modulator of Tryptophan Metabolism
α-Methyltryptophan (α-MTP) is a synthetic amino acid derivative of tryptophan. It is most recognized for its role as a tracer in PET imaging to assess serotonin synthesis in the brain.[9] However, as a structural analog of tryptophan, α-MTP has the potential to interact with the enzymes of the kynurenine pathway. The current body of research presents a nuanced and, at times, contradictory picture of this interaction. Some studies suggest that α-MTP can act as a substrate for IDO1, while others indicate it is a very weak inhibitor.[10] This ambiguity underscores the need for further rigorous biochemical and cellular characterization.
Quantitative Data on the Interaction of α-Methyltryptophan with Kynurenine Pathway Enzymes
A thorough review of the current scientific literature reveals a significant scarcity of robust quantitative data, such as IC50 or Ki values, detailing the inhibitory potency of α-Methyltryptophan against IDO1, IDO2, and TDO2. This lack of data is a critical knowledge gap for researchers in the field.
In contrast, the related compound, 1-methyltryptophan (1-MT), has been more extensively studied and serves as a useful benchmark.
| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |
| 1-Methyl-L-tryptophan (L-1MT) | Human IDO1 | Recombinant enzyme assay | Ki = 19 µM | [11] |
| 1-Methyl-D-tryptophan (D-1MT) | Human IDO1 | Recombinant enzyme assay | No significant inhibition | [11] |
| 1-Methyl-L-tryptophan (L-1MT) | Human IDO2 | Cellular assay | Weak inhibition | [6] |
| 1-Methyl-D-tryptophan (D-1MT) | Human IDO2 | Cellular assay | Weak inhibition | [6] |
Note: The inhibitory activity of these compounds can vary depending on the specific assay conditions (e.g., cell-free enzymatic vs. cell-based assays).
The conflicting reports regarding α-MTP's interaction with IDO1—whether it acts as a substrate or a weak inhibitor—highlight the necessity for direct, quantitative enzymatic and cellular assays. The experimental protocols provided in this guide are designed to enable researchers to generate this much-needed data.
Signaling Pathways and Mechanisms
To understand the potential impact of α-Methyltryptophan on the kynurenine pathway, it is essential to visualize the core signaling cascade.
The above diagram illustrates the central role of IDO1, IDO2, and TDO2 in converting tryptophan to N-formylkynurenine, the first committed step in the pathway. α-Methyltryptophan, as a tryptophan analog, is hypothesized to interact with these enzymes, potentially as a substrate or a weak inhibitor. The downstream metabolites of kynurenine have opposing effects, with the branch leading to quinolinic acid being generally considered neurotoxic, while the branch leading to kynurenic acid is neuroprotective.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of α-Methyltryptophan with the kynurenine pathway enzymes.
Recombinant Human IDO1/TDO2 Enzyme Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of α-MTP on the catalytic activity of purified recombinant human IDO1 or TDO2.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
L-Tryptophan (substrate)
-
α-Methyltryptophan (test compound)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., L-ascorbic acid, methylene blue)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm (for N-formylkynurenine)
Procedure:
-
Prepare a stock solution of α-MTP in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, cofactors, and serial dilutions of α-MTP. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding L-tryptophan to all wells.
-
Immediately measure the absorbance at 321 nm at multiple time points (kinetic read) or after a fixed incubation time (endpoint read) at 37°C.
-
Calculate the rate of N-formylkynurenine formation.
-
Plot the enzyme activity against the concentration of α-MTP to determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of α-MTP to inhibit IDO1 activity in a cellular context, providing insights into its cell permeability and intracellular target engagement.
Materials:
-
Human cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
α-Methyltryptophan
-
Reagents for kynurenine measurement (e.g., Ehrlich's reagent or HPLC)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the induction medium and add fresh medium containing serial dilutions of α-MTP. Include a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay with Ehrlich's reagent or by HPLC.
-
Determine the cell viability to rule out cytotoxic effects of the compound.
-
Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.
Quantification of Tryptophan and Kynurenine by HPLC
This protocol provides a robust method for the simultaneous measurement of tryptophan and kynurenine in biological samples (e.g., cell culture supernatant, plasma).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A typical mobile phase consists of a buffered aqueous solution (e.g., potassium phosphate) with an organic modifier (e.g., acetonitrile).
Procedure:
-
Sample Preparation: Precipitate proteins from the sample by adding trichloroacetic acid (TCA). Centrifuge to pellet the precipitate.
-
Chromatographic Separation: Inject the supernatant onto the C18 column. Elute the analytes using an isocratic or gradient mobile phase.
-
Detection: Monitor the eluent using a UV detector at approximately 280 nm for tryptophan and 360 nm for kynurenine.
-
Quantification: Generate standard curves for both tryptophan and kynurenine using known concentrations. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
Conclusion and Future Directions
The interaction of α-Methyltryptophan with the kynurenine pathway represents a compelling yet underexplored area of research. While its utility in PET imaging of the serotonin pathway is well-established, its potential to modulate the immunologically significant kynurenine pathway warrants further investigation. The current literature presents conflicting evidence and a notable lack of quantitative data on its inhibitory effects on IDO1, IDO2, and TDO2.
This technical guide provides the foundational knowledge and detailed experimental protocols necessary to address this knowledge gap. By systematically applying the described enzyme and cell-based assays, researchers can elucidate the precise mechanism and potency of α-MTP's interaction with the key enzymes of the kynurenine pathway. Such studies will be instrumental in determining whether α-MTP or its derivatives hold therapeutic promise for the treatment of cancers, neuroinflammatory disorders, and other conditions characterized by a dysregulated kynurenine pathway. Future research should also focus on in vivo studies to assess the impact of α-MTP on the full spectrum of kynurenine pathway metabolites and its overall effect on immune cell function and disease pathology.
References
- 1. CSF neopterin, quinolinic acid and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Immune Activation on the Kynurenine Pathway and Depression Symptoms – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic Factor Kynurenic Acid of Kynurenine Pathway Predicts Major Depressive Disorder [frontiersin.org]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Pharmacological Profile of alpha-Methyltryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyltryptophan (α-MTP) is a synthetic amino acid analogue of tryptophan with a multifaceted pharmacological profile. Primarily recognized as a prodrug for the serotonin receptor agonist alpha-methylserotonin (αMS), α-MTP's biological activities extend to the modulation of amino acid transport and the kynurenine pathway of tryptophan metabolism. This technical guide provides a comprehensive overview of the mechanism of action, pharmacodynamics, and pharmacokinetics of α-MTP, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the serotonergic and related metabolic systems.
Introduction
This compound is a synthetic derivative of the essential amino acid L-tryptophan.[1] Its structural modification, the addition of a methyl group at the alpha carbon, confers unique pharmacological properties, including resistance to metabolic degradation by monoamine oxidase (MAO) and altered substrate specificity for various enzymes and transporters.[1] Historically, radiolabeled α-MTP has been instrumental as a tracer in positron emission tomography (PET) imaging to assess serotonin synthesis in the brain.[2][3][4] More recently, its potential therapeutic applications in conditions associated with serotonin deficiency, as well as in oncology through the blockade of amino acid transporters, have garnered significant interest.[1][5] This guide delves into the core pharmacological characteristics of α-MTP, providing a detailed examination of its molecular interactions and physiological effects.
Mechanism of Action
The pharmacological effects of α-MTP are primarily mediated through three distinct but interconnected mechanisms:
-
Conversion to the Serotonin Agonist, alpha-Methylserotonin (αMS): α-MTP readily crosses the blood-brain barrier and is metabolized within serotonergic neurons.[6] It is first hydroxylated by tryptophan hydroxylase (TPH) to form α-methyl-5-hydroxytryptophan (αM-5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield the active metabolite, αMS.[6] αMS acts as a non-selective agonist at various serotonin receptors and is resistant to degradation by MAO, leading to a prolonged serotonergic effect.[6][7]
-
Inhibition of the Amino Acid Transporter SLC6A14: α-MTP has been identified as a blocker of the solute carrier family 6 member 14 (SLC6A14) amino acid transporter.[5] This transporter is overexpressed in certain cancers and is responsible for the uptake of a broad range of essential amino acids.[5][8] By inhibiting SLC6A14, α-MTP can induce amino acid deprivation in cancer cells, leading to cell cycle arrest and suppression of tumor growth.[5]
-
Modulation of the Kynurenine Pathway: As an analogue of tryptophan, α-MTP can also influence the kynurenine pathway, the major catabolic route of tryptophan.[9][10] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[10] While the direct inhibitory effects of α-MTP on these enzymes are not fully characterized with precise quantitative data, its presence can alter the metabolic flux of tryptophan, potentially impacting the levels of neuroactive and immunomodulatory kynurenine metabolites.[9][11]
Pharmacodynamics: Quantitative Analysis
The pharmacodynamic profile of α-MTP is largely defined by the actions of its active metabolite, αMS, on serotonin receptors and the direct inhibitory effect of the parent compound on the SLC6A14 transporter.
Table 1: Receptor Binding and Functional Activity of alpha-Methylserotonin (αMS)
| Target | Parameter | Value (nM) | Radioligand/Assay | Reference |
| 5-HT1A Receptor | Ki | 42 | [3H]8-OH-DPAT | [1] |
| 5-HT1B Receptor | Ki | 85 | [125I]GTI | [1] |
| 5-HT1C Receptor | Ki | 150 | [3H]Mesulergine | [1] |
| 5-HT1D Receptor | Ki | 150 | [3H]Serotonin | [1] |
| 5-HT1E Receptor | Ki | >10,000 | [3H]Serotonin | [1][7] |
| 5-HT2A Receptor | Ki | 880 | [3H]Ketanserin | [1] |
| 5-HT2A Receptor | Ki | 3 | [3H]DOB | [1] |
| 5-HT2A Receptor | EC50 | 794 | Phosphoinositide hydrolysis | [12] |
| 5-HT2B Receptor | EC50 | 2.98 | Phosphoinositide hydrolysis | [12][13] |
| 5-HT2C Receptor | EC50 | 50.1 | Phosphoinositide hydrolysis | [12] |
Table 2: Inhibitory Activity of this compound (α-MTP)
| Target | Parameter | Value (µM) | Experimental System | Reference |
| SLC6A14 Transporter | IC50 | ~250 | Na+/Cl--dependent amino acid transport | [5] |
Pharmacokinetics
Experimental Protocols
Tryptophan Hydroxylase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like α-MTP on tryptophan hydroxylase (TPH).
Objective: To measure the IC50 value of a test compound for TPH.
Materials:
-
Purified recombinant TPH enzyme
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., HEPES or MOPS)
-
Test compound (e.g., α-MTP) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., perchloric acid or trichloroacetic acid)
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan at a concentration near its Km.
-
Add varying concentrations of the test compound to the reaction mixture. Include a vehicle control (solvent only).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the cofactor, BH4.
-
Allow the reaction to proceed for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using HPLC.
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
In Vivo Microdialysis for Serotonin Release
This protocol outlines a general procedure for measuring extracellular serotonin levels in the brain of a freely moving animal following the administration of α-MTP.
Objective: To assess the effect of α-MTP on in vivo serotonin release.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (α-MTP)
-
HPLC system with electrochemical detection
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal using stereotaxic coordinates. Allow for a recovery period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline level of extracellular serotonin.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution.
-
Administer α-MTP (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue collecting dialysate samples to monitor changes in extracellular serotonin levels.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline serotonin levels.[15][16][17]
PET Imaging of Serotonin Synthesis with [11C]α-MTP
This protocol provides a general framework for using PET with [11C]α-MTP to measure brain serotonin synthesis capacity.
Objective: To quantify the rate of serotonin synthesis in the human brain.
Materials:
-
PET scanner
-
Radiolabeled tracer: [11C]α-MTP
-
Arterial line for blood sampling
-
Data acquisition and analysis software
Procedure:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of [11C]α-MTP intravenously.
-
Acquire dynamic PET scans of the brain over a period of time (e.g., 60-90 minutes).
-
Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma over time (the arterial input function).
-
Analyze the dynamic PET data using a compartmental model or a graphical analysis method (e.g., Patlak plot).[2][18]
-
The analysis yields a rate constant (Ki or K-complex) that reflects the unidirectional uptake of the tracer from plasma into the brain and its subsequent trapping after metabolic conversion, providing an index of serotonin synthesis capacity.[3][18]
Signaling Pathways and Experimental Workflows
Diagram 1: Metabolic Fate of this compound
Caption: Metabolic conversion of α-MTP to the active agonist αMS.
Diagram 2: Tryptophan Metabolism and Points of α-MTP Interaction
Caption: Overview of tryptophan metabolism and α-MTP's interaction points.
Diagram 3: Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for assessing in vivo serotonin release using microdialysis.
Conclusion
This compound presents a compelling pharmacological profile with significant potential for both research and therapeutic development. Its role as a prodrug for the long-acting serotonin agonist αMS, coupled with its ability to inhibit the SLC6A14 amino acid transporter, opens avenues for the treatment of a range of disorders, from neurological conditions characterized by serotonin deficits to various forms of cancer. The use of [11C]α-MTP in PET imaging continues to be a valuable tool for elucidating the dynamics of serotonin synthesis in the living brain. Further research is warranted to fully characterize the quantitative aspects of its interaction with the kynurenine pathway and to establish its detailed pharmacokinetic profile in humans. This technical guide provides a solid foundation for these future investigations and for the continued exploration of the therapeutic potential of this versatile molecule.
References
- 1. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 7. α-Methylserotonin - Wikipedia [en.wikipedia.org]
- 8. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of alpha-Methyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: alpha-Methyltryptophan (α-MTP) is a synthetically derived amino acid analogue of tryptophan that has played a significant role in the study of serotonin metabolism and function. As a prodrug of α-methylserotonin (α-MS) and an inhibitor of the enzyme tryptophan hydroxylase, α-MTP has been a valuable tool in neuroscience and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental findings related to α-MTP, with a focus on quantitative data and detailed methodologies for the scientific community.
Discovery and Early History
The scientific exploration of this compound traces back to the mid-20th century. While the exact date and individual credited with the initial synthesis remain to be definitively pinpointed in currently available literature, early publications indicate its existence and study by the 1950s. A notable early investigation into its effects was published in 1955 by T.L. Sourkes and E. Townsend, which examined the impact of the racemic mixture, α-methyl-DL-tryptophan, on the oxidation of tryptophan.
A significant milestone in the understanding of α-MTP's biological fate was a 1965 paper by B.K. Madras and T.L. Sourkes, which detailed its metabolism.[1] These early studies laid the groundwork for decades of research into the compound's pharmacological properties and its utility as a research tool. Around the same period, approximately 60 years ago, the dl-enantiomeric mixture of α-methyltryptophan was observed to have a weight-reducing effect in rats, a finding that was not extensively pursued at the time.
Chemical Synthesis
A common modern approach for the asymmetric synthesis of α-methyltryptophan involves the alkylation of a protected tryptophan derivative. For instance, a Schiff base of L-tryptophan methyl ester can be reacted with di-isopropylamine to generate an anion, which is then alkylated with methyl iodide (CH₃I). Subsequent hydrolysis yields α-methyltryptophan. This method is particularly useful for the preparation of radiolabeled α-[¹¹C]methyl-L-tryptophan for positron emission tomography (PET) studies.
Experimental Protocol: Synthesis of "no-carrier-added" α-[¹¹C]methyl-L-tryptophan
This protocol is a generalized representation of methods used for radiolabeling:
-
Precursor Preparation: A Schiff base of L-tryptophan methyl ester is prepared and dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Anion Generation: A strong base, such as lithium diisopropylamide (LDA), is added at a low temperature (e.g., -78 °C) to deprotonate the α-carbon, forming a reactive anion.
-
Radiolabeling: [¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from [¹¹C]CO₂, is introduced into the reaction mixture. The [¹¹C]methyl group is attacked by the anion, forming the methylated product.
-
Hydrolysis and Purification: The protecting groups are removed by acid hydrolysis. The final product, α-[¹¹C]methyl-L-tryptophan, is then purified using high-performance liquid chromatography (HPLC).
Pharmacological Properties and Mechanism of Action
This compound is a pharmacologically versatile molecule with a primary mechanism of action centered on the serotonergic system.
Inhibition of Tryptophan Hydroxylase:
α-MTP acts as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2] This inhibition leads to a reduction in the synthesis of serotonin from tryptophan. The trapping of radiolabeled α-MTP in the brain is significantly reduced following treatment with the TPH inhibitor p-chlorophenylalanine (PCPA), demonstrating that its accumulation is related to TPH activity.[2][3]
Prodrug for alpha-Methylserotonin:
α-MTP is a prodrug that is metabolized in the body to α-methylserotonin (α-MS).[4] This conversion is a two-step process initiated by tryptophan hydroxylase, which hydroxylates α-MTP to α-methyl-5-hydroxytryptophan. This intermediate is then decarboxylated by aromatic L-amino acid decarboxylase to form α-MS.[4] α-MS is a non-selective serotonin receptor agonist and acts as a "substitute neurotransmitter" for serotonin.[4] Unlike serotonin, α-MS is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. This resistance to metabolism leads to a prolonged presence of α-MS in the brain following α-MTP administration.[4]
Signaling Pathway of α-MTP Metabolism and Action
Caption: Metabolic conversion of α-MTP to α-MS and its inhibitory effect on serotonin synthesis.
Stereoisomers
This compound exists as two stereoisomers: the L-isomer (α-MLT) and the D-isomer (α-MDT). Early studies often utilized the racemic mixture (DL-α-MTP). However, subsequent research has demonstrated that the biological activity primarily resides in the L-isomer. For example, the weight-reducing effect of α-methyltryptophan is attributed to α-MLT, with α-MDT showing negligible activity.
Metabolism and Pharmacokinetics
The metabolism of α-MTP was investigated as early as 1965 by Madras and Sourkes.[1] The primary metabolic pathway involves its conversion to α-MS.[4] A minor metabolite, α-methyltryptamine (α-MT), is also formed.[4] Due to the presence of the α-methyl group, both α-MTP and its metabolite α-MS are resistant to degradation by monoamine oxidase, leading to a longer half-life in the body compared to tryptophan and serotonin.[4]
Pharmacokinetic studies in rhesus monkeys have been conducted to determine parameters necessary for estimating serotonin synthesis rates using PET. These studies involved intravenous administration of α-MTP and measurement of plasma concentrations over time.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A generalized workflow for determining the pharmacokinetic profile of α-MTP in a non-human primate model.
Quantitative Data
Quantitative data on the pharmacological properties of α-MTP are crucial for its application in research and drug development.
| Parameter | Value | Species/System | Reference |
| Tryptophan Hydroxylase Inhibition | |||
| Brain trapping reduction by PCPA | 40-80% | Rat | [3] |
| Pharmacokinetics (Rhesus Monkey) | |||
| Lumped constant for serotonin synthesis estimation | 0.18 ± 0.05 | Rhesus Monkey | |
| In Vitro TPH1 Inhibition (Novel Inhibitors for comparison) | |||
| LP-533401 Ki | 0.31 µM | Human TPH1 | [5] |
| LP-521834 Ki | 0.036 µM | Human TPH1 | [5] |
| LP-534193 Ki | 0.03 µM | Human TPH1 | [5] |
Applications in Research
This compound has been instrumental as a research tool in several areas:
-
Studying the Serotonergic System: By depleting serotonin through TPH inhibition and by acting as a precursor to a substitute neurotransmitter, α-MTP has been used to investigate the role of serotonin in various physiological and behavioral processes.
-
Positron Emission Tomography (PET): Radiolabeled α-MLT is used as a tracer to measure the rate of serotonin synthesis in the brain in vivo. This has applications in studying neurological and psychiatric disorders.
-
Epilepsy Research: Increased uptake of α-MTP has been observed in epileptogenic brain regions, suggesting its potential as a biomarker for immune activation in epilepsy.
Conclusion
This compound, a synthetic amino acid with a rich history spanning over six decades, continues to be a relevant molecule in the fields of neuroscience and drug development. Its dual role as a tryptophan hydroxylase inhibitor and a prodrug for a serotonin analogue has provided invaluable insights into the complexities of the serotonergic system. While the precise origins of its discovery require further historical investigation, its legacy as a powerful research tool is firmly established. The ongoing development of more selective TPH inhibitors for therapeutic applications builds upon the foundational knowledge gained from studies of α-MTP.
References
- 1. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openscholar.uga.edu [openscholar.uga.edu]
- 4. Effects of alpha-methyl-DL-tryptophan on the oxidation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Enantiomers of alpha-Methyltryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantiomers of alpha-methyltryptophan (α-MTP), L-alpha-methyltryptophan (L-α-MTP) and D-alpha-methyltryptophan (D-α-MTP). This document details their distinct pharmacological properties, underlying mechanisms of action, and relevant experimental protocols, offering valuable insights for researchers in drug discovery and development.
Core Properties and Enantiomer-Specific Activities
This compound is a synthetic derivative of the essential amino acid L-tryptophan. The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two enantiomers with markedly different biological activities. While the racemic mixture, DL-α-MTP, has been studied for various effects, including weight reduction and as a blocker of the amino acid transporter SLC6A14, recent research has elucidated the specific roles of each enantiomer.[1][2]
L-alpha-Methyltryptophan (L-α-MTP) is primarily recognized for its role as a selective blocker of the solute carrier transporter SLC6A14 and its subsequent effects on cellular metabolism and growth.[1] It is also utilized as a tracer in positron emission tomography (PET) to monitor serotonin synthesis in the brain.[3]
D-alpha-Methyltryptophan (D-α-MTP) , in contrast, is primarily known for its activity as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the enantiomers of this compound.
Table 1: Physical and Chemical Properties
| Property | DL-α-Methyltryptophan | L-α-Methyltryptophan | D-α-Methyltryptophan |
| CAS Number | 153-91-3[6][7] | 16709-25-4 | 49996-73-0 |
| Molecular Formula | C₁₂H₁₄N₂O₂[6][7] | C₁₂H₁₄N₂O₂ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol [4] | 218.25 g/mol | 218.25 g/mol |
| Appearance | White to off-white crystalline solid[6][7] | White powder | - |
| Solubility | Soluble in polar solvents[6][7] | - | - |
Table 2: Pharmacological Properties
| Parameter | L-α-Methyltryptophan | D-α-Methyltryptophan |
| Primary Target | SLC6A14 (Solute Carrier Family 6 Member 14)[1] | IDO1 (Indoleamine 2,3-dioxygenase 1)[4][5] |
| Activity | Blocker[6] | Inhibitor[4][5] |
| IC₅₀ (SLC6A14) | ~250 µM (for DL-α-MTP)[6] | - |
| IC₅₀ (IDO1) | - | Weak inhibitor; specific IC₅₀ not consistently reported, often studied as the related D-1-methyltryptophan. |
| Key Biological Effects | - Weight reduction[2][8]- Inhibition of mTOR signaling[9]- Induction of autophagy and apoptosis in cancer cells[1]- Serves as a prodrug for α-methylserotonin[3] | - Immunomodulation[5]- Potential anti-cancer effects through immune checkpoint inhibition[4] |
Signaling Pathways and Mechanisms of Action
L-alpha-Methyltryptophan: Targeting SLC6A14 and mTOR Signaling
L-α-MTP exerts its primary effects by blocking the amino acid transporter SLC6A14. This transporter is upregulated in several types of cancer and is responsible for the uptake of a broad range of amino acids.[10] By inhibiting SLC6A14, L-α-MTP induces amino acid deprivation within cancer cells, leading to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[9] mTOR is a central regulator of cell growth, proliferation, and survival.[5][11][12] The inhibition of mTORC1, a key complex in the mTOR pathway, subsequently leads to the induction of autophagy and apoptosis.[1][13]
Figure 1: L-α-MTP mediated inhibition of mTOR signaling.
L-alpha-Methyltryptophan: Metabolism via the Serotonin Pathway
L-α-MTP can also be metabolized in a pathway analogous to that of L-tryptophan, leading to the formation of α-methylserotonin (αMS).[3] This process involves two key enzymes: tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). αMS is a non-selective serotonin receptor agonist. Unlike serotonin, αMS is not a substrate for monoamine oxidase (MAO), leading to a longer duration of action.[3]
Figure 2: Metabolic pathway of L-α-MTP to α-methylserotonin.
D-alpha-Methyltryptophan: Inhibition of the Indoleamine 2,3-Dioxygenase (IDO) Pathway
D-α-MTP is an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[5] In the tumor microenvironment, IDO1 expression is often upregulated, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This creates an immunosuppressive environment by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells. By inhibiting IDO1, D-α-MTP can help to restore anti-tumor immunity.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid transporter SLC6A14 is a novel and effective drug target for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Stereoselective Biological Activities of alpha-Methyltryptophan Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyltryptophan (α-MTP) is a synthetic derivative of the essential amino acid L-tryptophan. The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two stereoisomers: L-alpha-Methyltryptophan (L-α-MTP) and D-alpha-Methyltryptophan (D-α-MTP). This structural difference, seemingly minor, dictates profoundly distinct biological activities, highlighting the critical principle of stereoselectivity in pharmacology and biochemistry. This technical guide provides a comprehensive analysis of the differential biological effects of these two enantiomers, focusing on their roles in key metabolic pathways, with a particular emphasis on their interactions with the serotonin and kynurenine pathways.
Core Biological Activities: A Tale of Two Isomers
The biological activities of L-α-MTP and D-α-MTP are largely divergent, with each enantiomer exhibiting unique interactions with various enzymes and transporters.
L-alpha-Methyltryptophan (L-α-MTP)
L-α-MTP is a versatile molecule with several documented biological functions:
-
Serotonin Synthesis Pathway and Neuroimaging: L-α-MTP serves as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin synthesis pathway.[1] It is converted to α-methyl-5-hydroxytryptophan and subsequently to α-methylserotonin, a functional analog of serotonin.[2] Because α-methylserotonin is not a substrate for monoamine oxidase, the primary enzyme that degrades serotonin, it accumulates in serotonergic neurons.[2] This property makes radiolabeled L-α-MTP ([¹¹C]L-α-MTP) an invaluable tracer in Positron Emission Tomography (PET) for visualizing and quantifying serotonin synthesis in the brain.[1][2]
-
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: L-α-MTP is an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[3] IDO1 is a key regulator of immune tolerance, and its overexpression in the tumor microenvironment can lead to immune evasion.[3] By inhibiting IDO1, L-α-MTP can help to restore anti-tumor immune responses.
-
Weight Management and Metabolic Effects: L-α-MTP has been identified as a potent agent for weight loss and the reversal of metabolic syndrome in animal models.[4][5] Studies in mice have shown that oral administration of L-α-MTP leads to reduced body weight, decreased food intake, improved insulin sensitivity, and reversal of hepatic steatosis.[4][5] In stark contrast, D-α-MTP shows negligible activity in this regard.[4][5]
-
Amino Acid Transporter Blockade: L-α-MTP acts as a blocker of the amino acid transporter SLC6A14.[6][7] This transporter is overexpressed in several types of cancer and is responsible for the uptake of a broad range of amino acids, which are essential for tumor growth.[7] By blocking SLC6A14, L-α-MTP can induce amino acid deprivation in cancer cells, leading to cell cycle arrest and inhibition of tumor growth.[7][8]
D-alpha-Methyltryptophan (D-α-MTP)
The biological activities of D-α-MTP are more narrowly focused, primarily revolving around its role as an IDO inhibitor.
-
Indoleamine 2,3-Dioxygenase (IDO) Inhibition: While initially investigated as a racemic mixture, it was later discovered that the D- and L-isomers have different inhibitory profiles against the two isoforms of IDO. L-α-MTP is a more potent inhibitor of IDO1, while D-α-MTP is largely inactive against IDO1 but is thought to preferentially inhibit IDO2.[3][9] However, it's important to note that D-α-MTP is considered a weak enzymatic inhibitor overall.[10]
-
Cancer Immunotherapy: Due to its role as an IDO inhibitor, D-α-MTP (also known as Indoximod) has been investigated in clinical trials for cancer immunotherapy.[11] The rationale is that by inhibiting IDO, D-α-MTP can reverse the immunosuppressive tumor microenvironment and enhance the efficacy of other cancer therapies.[11] However, its precise mechanism of action is still under investigation, with some evidence suggesting it may act as a tryptophan mimetic to reverse mTORC1 inhibition induced by tryptophan depletion, rather than through direct, potent enzymatic inhibition.[9]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the biological activities of L-α-MTP and D-α-MTP.
| Parameter | L-alpha-Methyltryptophan | D-alpha-Methyltryptophan | Reference(s) |
| IDO1 Inhibition (IC₅₀) | ~19 µM (cell-free recombinant enzyme) | Ineffective | [12] |
| IDO Activity Inhibition in HeLa cells | Effective inhibitor | Completely inactive | [3] |
| SLC6A14 Blockade (IC₅₀) | ~250 µM (as DL-racemate) | Not specified, but the racemate is active | [7] |
| Parameter | L-alpha-Methyltryptophan | D-alpha-Methyltryptophan | Reference(s) |
| Effect on Body Weight in Obese Mice | Significant weight loss | Negligible effect | [4][5] |
| Effect on Food Intake in Obese Mice | Decreased | No significant change | [4][5] |
| Effect on Insulin Sensitivity in Obese Mice | Improved | No significant change | [4][5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Serotonin synthesis pathway and the metabolism of L-alpha-Methyltryptophan.
Caption: The Kynurenine pathway and the inhibitory effects of L- and D-alpha-Methyltryptophan.
Caption: General experimental workflow for an IDO inhibition assay.
Experimental Protocols
IDO Inhibition Assay (Cell-Based)
This protocol is adapted from methodologies used to assess IDO activity in cell culture.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of L-α-MTP and D-α-MTP on IDO1 activity in cultured cells.
Materials:
-
IDO1-expressing cell line (e.g., SKOV-3 or HeLa).
-
Cell culture medium and supplements.
-
Recombinant human Interferon-gamma (IFN-γ).
-
L-α-MTP and D-α-MTP.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed IDO1-expressing cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
IDO1 Induction: Add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.[13]
-
Inhibitor Treatment: Prepare serial dilutions of L-α-MTP and D-α-MTP. Remove the IFN-γ containing medium and add fresh medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection and Preparation:
-
Kynurenine Measurement (Colorimetric Method):
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample.
-
Determine the percentage of IDO inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
T-cell Proliferation Assay
This protocol outlines a general method to assess the ability of IDO inhibitors to reverse IDO-mediated T-cell suppression.
Objective: To evaluate the efficacy of L-α-MTP and D-α-MTP in restoring the proliferation of T-cells co-cultured with IDO-expressing cells.
Materials:
-
IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells or cancer cells).
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA)).
-
L-α-MTP and D-α-MTP.
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., [³H]-thymidine or CellTiter-Glo®).
-
Flow cytometer or appropriate reader for the chosen proliferation assay.
Procedure:
-
Preparation of IDO-expressing cells: Culture and induce IDO expression in the chosen cell line as described in the IDO inhibition assay protocol.
-
T-cell Isolation and Labeling:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
If using a dye dilution assay, label the T-cells with CFSE according to the manufacturer's protocol.[15]
-
-
Co-culture Setup:
-
In a 96-well plate, co-culture the IDO-expressing cells with the isolated T-cells at an appropriate effector-to-target ratio (e.g., 10:1 T-cells to IDO-cells).[15]
-
Add T-cell activation reagents to the co-culture.
-
Add serial dilutions of L-α-MTP and D-α-MTP to the wells. Include appropriate controls (T-cells alone, T-cells with IDO-cells without inhibitor, etc.).
-
-
Incubation: Incubate the co-culture for 3-5 days at 37°C and 5% CO₂.
-
Proliferation Assessment:
-
CFSE Dilution: Harvest the cells, stain for T-cell markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry to measure the dilution of the CFSE dye, which is indicative of cell division.[15]
-
[³H]-thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells and measure the luminescence, which correlates with the number of viable cells.[16]
-
-
Data Analysis: Quantify T-cell proliferation in the presence of different concentrations of the inhibitors and compare it to the suppressed control (T-cells with IDO-cells without inhibitor) to determine the extent of reversal of immunosuppression.
In Vivo Mouse Model of Obesity
This protocol is based on the study by Sivaprakasam et al. (2021), which demonstrated the weight-loss effects of L-α-MTP.[4]
Objective: To evaluate the in vivo efficacy of L-α-MTP versus D-α-MTP on body weight and metabolic parameters in a mouse model of diet-induced obesity.
Animals:
-
C57BL/6 mice.
Materials:
-
High-fat diet (HFD; e.g., 55% calories from fat).
-
L-α-MTP and D-α-MTP.
-
Animal caging and monitoring equipment.
-
Glucometer and other equipment for metabolic measurements.
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 3 months) to induce obesity.[4] A control group should be maintained on a normal diet.
-
Drug Administration:
-
Divide the obese mice into three groups: control (drinking water), L-α-MTP treated, and D-α-MTP treated.
-
Administer the compounds in the drinking water at a specified concentration (e.g., 1 mg/mL).[4]
-
-
Monitoring:
-
Monitor body weight, food intake, and water consumption regularly (e.g., daily or weekly).
-
At the end of the treatment period (e.g., 1-3 weeks), perform metabolic assessments such as a glucose tolerance test (GTT) and measure plasma levels of glucose and leptin.[4]
-
-
Tissue Collection and Analysis:
-
At the end of the study, sacrifice the mice and collect tissues such as the liver and abdominal fat pads for weighing and histological analysis (e.g., to assess hepatic steatosis).[4]
-
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the different treatment groups using appropriate statistical methods.
Conclusion
The stereoisomers of this compound, L-α-MTP and D-α-MTP, exhibit distinct and clinically relevant biological activities. L-α-MTP is a multifaceted compound that not only serves as a valuable tool for neuroimaging of the serotonin system but also shows promise as a therapeutic agent for cancer, through both IDO1 inhibition and SLC6A14 blockade, and for the treatment of obesity and metabolic syndrome. In contrast, the biological activity of D-α-MTP is primarily associated with its role as a weak inhibitor of the IDO pathway, with a preference for IDO2, and its potential application in cancer immunotherapy, although its precise mechanism of action remains a subject of ongoing research. The stark differences between these two enantiomers underscore the importance of stereochemistry in drug design and development and provide a compelling case for the continued investigation of isomer-specific pharmacology. This guide provides a foundational understanding of the differential activities of L- and D-alpha-Methyltryptophan, which will be invaluable for researchers and clinicians working in the fields of neurobiology, oncology, and metabolic diseases.
References
- 1. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 3. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Amino Acid Transporter SLC6A14 (ATB0,+) – A Target in Combined Anti-cancer Therapy [frontiersin.org]
- 9. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
α-Methyltryptophan as a Prodrug for α-Methylserotonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of α-methyltryptophan (αMTP) as a prodrug for the centrally active serotonin analog, α-methylserotonin (αMS). αMTP, a synthetic amino acid, effectively crosses the blood-brain barrier and is subsequently metabolized to αMS, a non-selective serotonin receptor agonist. This conversion allows for the targeted delivery of a serotonergic agent to the central nervous system, bypassing the limitations of αMS, which is too hydrophilic to cross the blood-brain barrier on its own.[1] This guide details the pharmacology of both compounds, including quantitative receptor binding data and pharmacokinetic parameters. Furthermore, it provides comprehensive experimental protocols for in vivo administration and subsequent analysis, alongside visualizations of the key metabolic and signaling pathways.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter implicated in a vast array of physiological and pathological processes. Therapeutic modulation of the serotonergic system is a cornerstone of treatment for numerous psychiatric and neurological disorders. α-Methyltryptophan (αMTP) represents a strategic approach to augment central serotonergic activity. As a prodrug, αMTP is pharmacologically inactive until it undergoes enzymatic conversion to the active metabolite, α-methylserotonin (αMS).[1] This strategy offers the significant advantage of delivering a stable serotonin analog to the brain. αMS itself is a potent, non-selective agonist at various serotonin receptors but its clinical utility is hampered by its inability to penetrate the blood-brain barrier.[1] This guide will explore the fundamental chemistry, pharmacology, and experimental considerations for utilizing αMTP as a tool to investigate and potentially modulate the central serotonergic system.
Pharmacology
Pharmacodynamics of α-Methylserotonin (αMS)
α-Methylserotonin is a non-selective agonist of serotonin receptors, exhibiting affinity for multiple 5-HT receptor subtypes. Its binding profile has been characterized in various studies, providing insights into its potential physiological effects.
Table 1: Receptor Binding Affinities and Functional Potencies of α-Methylserotonin
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 5-HT1A | 42[2] | - |
| 5-HT1B | 85[2] | - |
| 5-HT1C | 150[2] | - |
| 5-HT1D | 150[2] | - |
| 5-HT1E | >10,000[2] | - |
| 5-HT2A | - | 794[2] |
| 5-HT2B | - | 2.98[2] |
| 5-HT2C | - | 50.1[2] |
Pharmacokinetics of α-Methyltryptophan (αMTP)
Detailed pharmacokinetic data for α-methyltryptophan in rodents is limited in the currently available literature. However, studies in other species provide valuable insights into its absorption, distribution, metabolism, and excretion. A study on the related compound 1-methyl-[D]-tryptophan in rats reported an elimination half-life of 28.7 hours and an oral bioavailability of 92% at a dose of 600 mg/m².[3] It is important to note that these values are for a different enantiomer and methylation position and may not be directly extrapolated to α-methyl-L-tryptophan.
Prodrug Metabolism and Signaling Pathways
Conversion of α-Methyltryptophan to α-Methylserotonin
The conversion of αMTP to its active form, αMS, is a two-step enzymatic process that mirrors the endogenous synthesis of serotonin from tryptophan. This metabolic pathway is central to the function of αMTP as a prodrug.
References
α-Methyltryptophan's Role in Neurotransmitter Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyltryptophan (α-MT) is a synthetic analog of the essential amino acid L-tryptophan, playing a significant role in the study of neurotransmitter synthesis and metabolism. This technical guide provides a comprehensive overview of α-MT's mechanism of action, its intricate involvement in the serotonin and kynurenine pathways, and its utility as a research tool. The document details the enzymatic interactions of α-MT, its effects on key neurotransmitter levels, and provides established experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key metabolic and signaling pathways are visualized to facilitate a deeper understanding of its biochemical journey and physiological consequences.
Introduction
This compound (α-MT) is a modified amino acid that has garnered considerable interest in neuroscience and pharmacology due to its unique interactions with the enzymatic machinery governing tryptophan metabolism. Unlike its parent compound, L-tryptophan, which is a precursor to the neurotransmitter serotonin and other bioactive molecules, α-MT acts as a modulator of these pathways. Its primary mechanism of action involves its conversion to α-methylserotonin (α-MS), a serotonin analog that is resistant to degradation by monoamine oxidase (MAO), leading to prolonged serotonergic effects.[1][2] Furthermore, α-MT serves as a valuable tracer in positron emission tomography (PET) imaging to assess serotonin synthesis capacity in the brain.[1][3][4] This guide delves into the core aspects of α-MT's biochemistry, its influence on neurotransmitter systems, and the experimental methodologies employed to investigate its effects.
Biochemical Pathways and Mechanism of Action
α-MT undergoes metabolic processing through two primary routes of tryptophan metabolism: the serotonin pathway and the kynurenine pathway.
The Serotonin Pathway
The predominant and most studied action of α-MT is its role as a prodrug for α-methylserotonin (α-MS).[1][2] This conversion is a two-step enzymatic process initiated in serotonergic neurons:
-
Hydroxylation: α-MT is first hydroxylated by tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, to form α-methyl-5-hydroxytryptophan (α-M-5-HTP).[1][2]
-
Decarboxylation: Subsequently, aromatic L-amino acid decarboxylase (AADC) decarboxylates α-M-5-HTP to produce α-methylserotonin (α-MS).[1][2]
α-MS acts as a "substitute neurotransmitter," exhibiting agonist activity at various serotonin receptors.[1] A key feature of α-MS is its resistance to degradation by monoamine oxidase (MAO), the primary enzyme responsible for serotonin catabolism. This resistance leads to a longer half-life in the synapse compared to serotonin, resulting in sustained serotonergic stimulation.[2]
The Kynurenine Pathway
The kynurenine pathway is the major route for tryptophan degradation, accounting for approximately 95% of its metabolism.[5][6] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[5][6] While the interaction of α-MT with the kynurenine pathway is less characterized than its role in serotonin synthesis, evidence suggests that it can be metabolized by these enzymes, particularly under conditions of immune activation where IDO is upregulated.[4][7] The specific metabolites of α-MT within this pathway are not fully elucidated but are an active area of research. The metabolism of α-MT through the kynurenine pathway is particularly relevant in the context of its use in PET imaging for epilepsy, where increased tracer uptake may reflect enhanced kynurenine pathway activity rather than serotonin synthesis.[4]
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of α-MT with key enzymes and its effects on neurotransmitter levels. It is important to note that specific kinetic parameters (Km, Vmax, Ki) for α-MT are not consistently reported in the literature, reflecting a gap in the current understanding.
Table 1: Enzyme Kinetics and Inhibition
| Enzyme | Substrate/Inhibitor | Parameter | Value | Species/System | Reference |
| Tryptophan Hydroxylase (TPH) | α-Methyl-L-tryptophan | Substrate | Activity confirmed | Rat Brain | [4][8] |
| Tryptophan 2,3-dioxygenase (TDO) | α-Methyl-L-tryptophan | Substrate | Activity suggested by docking studies | In silico | [9] |
| Indoleamine 2,3-dioxygenase (IDO1) | α-Methyl-L-tryptophan | Interaction | No significant interaction observed | In vitro | [7] |
| Tyrosine Hydroxylase (TH) | α-Methyl-5-hydroxytryptophan | Inhibitor | Depletes Norepinephrine | Animal studies | [2][10] |
| Aromatic L-amino Acid Decarboxylase (AADC) | α-Methyl-5-hydroxytryptophan | Inhibitor | Activity confirmed | Animal studies | [2][10] |
Table 2: Effects on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Species | Treatment | Effect | Reference |
| Serotonin (5-HT) | Whole Brain | Rat | α-MT administration | Sustained increase (due to α-MS) | [1][2] |
| Norepinephrine (NE) | Brain | Animals | α-M-5-HTP (α-MT metabolite) | Depletion | [2][10] |
| Dopamine (DA) | Brain | Animals | α-M-5-HTP (α-MT metabolite) | No significant change | [2][10] |
Note: Quantitative percentage changes in neurotransmitter levels following direct α-MT administration are not consistently reported across different brain regions in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of α-MT.
In Vitro Tryptophan Hydroxylase Activity Assay
This protocol is adapted from established methods for measuring TPH activity and can be used to assess α-MT as a substrate or inhibitor.[11][12]
Objective: To determine the rate of hydroxylation of a substrate (L-tryptophan or α-MT) by TPH.
Materials:
-
Recombinant TPH enzyme
-
Substrate solution: L-tryptophan or α-Methyl-L-tryptophan (e.g., 20 µM)
-
Cofactor solution: Tetrahydrobiopterin (BH4) (e.g., 200 µM)
-
Reaction buffer: 40 mM Na HEPES, pH 7.0
-
Catalase (0.05 mg/mL)
-
Ferrous ammonium sulfate (10 µM)
-
Dithiothreitol (DTT) (2 mM)
-
Stop solution: 2% (v/v) acetic acid in ethanol
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Prepare a standard reaction mixture (100 µL final volume) containing 40 mM Na HEPES, 0.05 mg/ml catalase, 10 µM ferrous ammonium sulfate, and the substrate (L-tryptophan or α-MT) at the desired concentration.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 200 µM BH4 and 2 mM DTT (final concentrations).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an equal volume of the stop solution (2% acetic acid in ethanol).
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the formation of 5-hydroxytryptophan (5-HTP) or α-methyl-5-hydroxytryptophan using HPLC.
HPLC-ECD for Neurotransmitter Quantification in Brain Tissue
This protocol provides a detailed method for the simultaneous measurement of monoamines and their metabolites in rodent brain tissue, adapted from established procedures.[3][9][13][14]
Objective: To quantify the levels of serotonin, dopamine, norepinephrine, and their metabolites in specific brain regions following α-MT administration.
Materials:
-
Rodent brain tissue (e.g., hippocampus, striatum, cortex)
-
Homogenization buffer: 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column and an electrochemical detector (ECD)
-
Mobile phase: A buffered aqueous solution (e.g., sodium phosphate, citric acid) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid). The exact composition should be optimized for the specific separation.
-
Standards for serotonin, dopamine, norepinephrine, and their metabolites.
Procedure:
-
Sample Preparation:
-
Dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Elute the compounds isocratically with the mobile phase at a constant flow rate.
-
Detect the eluting compounds using the electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of the analytes.
-
Conclusion
This compound is a multifaceted molecule that serves as a powerful tool for investigating the complexities of neurotransmitter synthesis and function. Its ability to act as a prodrug for the long-acting serotonin analog, α-methylserotonin, provides a unique method for studying sustained serotonergic activation. Furthermore, its metabolism through the kynurenine pathway highlights the interconnectedness of these critical metabolic routes. While significant progress has been made in understanding the qualitative effects of α-MT, this guide underscores the need for more comprehensive quantitative data, particularly regarding its enzymatic kinetics and precise impact on regional neurotransmitter levels. The detailed experimental protocols provided herein offer a foundation for researchers to further elucidate the intricate roles of α-MT in both normal physiology and pathological conditions, ultimately paving the way for potential therapeutic applications in the future.
References
- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 3. turkjps.org [turkjps.org]
- 4. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of norepinephrine, dopamine, serotonin, their precursor amino acids, and related metabolites in discrete brain areas of mice within ten minutes by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Methyl-5-hydroxytryptophan - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 12. Molecular Mechanism of the Inactivation of Tryptophan Hydroxylase by Nitric Oxide: Attack on Critical Sulfhydryls that Spare the Enzyme Iron Center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
The Research Applications of alpha-Methyltryptophan: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the basic research applications of alpha-Methyltryptophan (α-MTP), a synthetic analog of the essential amino acid L-tryptophan. It details its mechanisms of action, highlights its use as a versatile tool in neuroscience, oncology, and immunology, and provides structured data and experimental protocols for practical application.
Introduction to this compound (α-MTP)
This compound is an artificial amino acid that has garnered significant interest in biomedical research. Structurally, it is the α-methylated derivative of L-tryptophan. This modification prevents its incorporation into proteins and alters its metabolic fate, making it a valuable pharmacological tool.[1][2][3] Its primary research applications stem from its ability to act as:
-
A prodrug for the serotonin analog, α-methylserotonin.[2][4]
-
An inhibitor of key metabolic and transport pathways, including the kynurenine pathway enzyme Indoleamine 2,3-dioxygenase (IDO1) and the amino acid transporter SLC6A14.[5][6][7]
-
A tracer for Positron Emission Tomography (PET) imaging when radiolabeled with Carbon-11 ([11C]AMT).[1][8][9]
This guide will explore these functions in detail, providing the necessary technical information for its application in a research setting.
Mechanisms of Action
α-MTP's utility is rooted in its multifaceted interactions with tryptophan-metabolizing pathways and transporters.
Modulation of the Serotonin Pathway
α-MTP serves as a substrate for the enzymes in the serotonin synthesis pathway. It is hydroxylated by tryptophan hydroxylase (TPH) to form α-methyl-5-hydroxytryptophan (α-M-5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce α-methylserotonin (α-MS).[2]
A key feature of α-MS is its resistance to degradation by monoamine oxidase (MAO), the primary enzyme that catabolizes serotonin.[2][9] This leads to the accumulation of α-MS in serotonergic neurons, where it can act as a "substitute neurotransmitter".[2][4] This property is fundamental to its use in PET imaging to assess serotonin synthesis capacity.[9]
Interaction with the Kynurenine Pathway
The majority of dietary tryptophan is metabolized through the kynurenine pathway, initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[10][11] This pathway is critical in immune regulation, and its upregulation in the tumor microenvironment is a known mechanism of immune escape.[12][13]
α-MTP has been identified as an inhibitor of IDO1.[5] By blocking this enzyme, α-MTP can prevent the degradation of tryptophan into immunosuppressive kynurenine metabolites. This mechanism is thought to contribute to its anti-tumor and immunomodulatory effects.[5] The use of radiolabeled α-MTP in PET scans has shown that tracer uptake correlates with kynurenine pathway activity in certain pathological states, such as in brain tumors and epileptogenic regions, suggesting that α-MTP can trace the activity of this pathway.[1][10][14]
Blockade of the SLC6A14 Transporter
α-MTP is a selective blocker of the solute carrier family 6 member 14 (SLC6A14) transporter.[6][7] SLC6A14 is an amino acid transporter with a high affinity for tryptophan and other large neutral amino acids. It is overexpressed in certain cancers, such as estrogen receptor-positive (ER+) breast cancer, where it facilitates the uptake of essential amino acids to fuel rapid cell growth.[7]
By blocking SLC6A14, α-MTP induces amino acid starvation within cancer cells. This leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[6] Consequently, mTOR inhibition triggers cellular processes like autophagy and apoptosis, contributing to the anti-cancer effects of α-MTP.[6]
Core Research Applications and Data
Neuroscience: PET Imaging
The L-enantiomer of α-MTP, when labeled with ¹¹C ([¹¹C]AMT), is a widely used PET tracer to measure cerebral tryptophan metabolism and serotonin synthesis capacity in vivo.[8][9][14] Its resistance to MAO degradation allows the tracer to be trapped in serotonergic neurons, providing a stable signal for imaging.[9] It is used to study:
-
Brain Tumors: Gliomas and other brain tumors often show increased [¹¹C]AMT uptake, which can be due to increased tryptophan metabolism via the kynurenine pathway and/or a high volume of distribution.[8]
-
Epilepsy: Epileptogenic regions, particularly in patients with tuberous sclerosis complex, show high tracer retention, which is primarily attributed to the induction of the kynurenine pathway.[1]
-
Neuropsychiatric Disorders: It has been used to investigate alterations in serotonin synthesis in conditions like depression.[4][15]
| Application Area | Finding with [¹¹C]AMT PET | Key Pathway Implicated | Reference(s) |
| Brain Tumors (Gliomas) | Increased Standard Uptake Values (SUV) in Grade II-IV gliomas. | Kynurenine Pathway / Tryptophan Transport | [8] |
| Epilepsy (Tuberous Sclerosis) | High tracer uptake in epileptogenic tubers. | Kynurenine Pathway | [1] |
| Normal Brain Physiology | Higher serotonin synthesis capacity in females vs. males. | Serotonin Pathway | [9] |
Oncology: Anti-Tumor Activity
The ability of α-MTP to block the SLC6A14 transporter gives it therapeutic potential in cancers that overexpress this transporter. In vitro and in vivo studies have demonstrated its efficacy.
| Cancer Type | Model | α-MTP Concentration / Dose | Observed Effect | Reference(s) |
| ER+ Breast Cancer | MCF-7, ZR-75-1 cells | 2.5 mM | Inhibition of mTOR, induction of autophagy and apoptosis. | [6] |
| ER+ Breast Cancer | BALB/c nude mice with ZR-75-1 xenografts | 2 mg/mL in drinking water | Inhibition of tumor growth. | [6] |
Immunology: Immunomodulation
By inhibiting both IDO1 and SLC6A14, α-MTP can modulate immune responses. This is particularly relevant in inflammatory diseases where tryptophan metabolism and immune cell activity are dysregulated.
| Disease Model | Finding | Mechanism | Reference(s) |
| Crohn's Disease (CD) | α-MT treatment in a mouse model of CD reduced infiltration of CD4+ and CD8+ T cells in the colon. | Inhibition of SLC6A14 expression. | [16][17] |
| Crohn's Disease (CD) | α-MT treatment reduced levels of pro-inflammatory cytokines IFN-γ and TNF-α. | Downstream of SLC6A14 inhibition. | [16][17] |
Metabolic Research: Weight-Loss Effects
The L-enantiomer of α-MTP (α-MLT) has been shown to be a potent, reversible, and orally active weight-loss agent in multiple mouse models of obesity.[18][19]
| Mouse Model | α-MLT Dose | Key Metabolic Outcomes | Reference(s) |
| High-Fat Diet (C57BL/6) | 1 mg/mL in drinking water | Reduced body weight, decreased food intake, reversed hyperglycemia and insulin resistance. | [18][19] |
| ob/ob (leptin-deficient) | 1 mg/mL in drinking water | Reduced body weight, reversed hyperglycemia, insulin resistance, and hepatic steatosis. | [18][19] |
Experimental Protocols
The following are representative protocols for common research applications of α-MTP. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
Protocol: In Vitro Cell Culture Treatment
This protocol outlines the preparation and application of α-MTP for treating adherent cancer cells to study effects on proliferation and signaling.
Materials:
-
alpha-Methyl-DL-tryptophan (e.g., MedChemExpress HY-100234)
-
Sterile DMSO or Water
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Adherent cells (e.g., MCF-7) seeded in multi-well plates
-
Sterile 0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of α-MTP in sterile DMSO. For example, dissolve 21.8 mg in 1 mL of DMSO.
-
Note: Solubility can also be achieved in water.[20]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use.
-
-
Cell Seeding:
-
Seed cells (e.g., MCF-7) in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.
-
Incubate overnight under standard conditions (37°C, 5% CO₂).
-
-
Treatment:
-
Thaw the α-MTP stock solution.
-
Prepare a working solution by diluting the stock in complete medium to the desired final concentration (e.g., 2.5 mM).
-
Remove the old medium from the cells and replace it with the α-MTP-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).[6]
-
Harvest cells for downstream analysis, such as Western blotting, apoptosis assays (Annexin V staining), or autophagy analysis (LC3-II detection).
-
Protocol: Western Blotting for mTOR Pathway Inhibition
This protocol describes how to assess the effect of α-MTP on the mTOR pathway by measuring the phosphorylation of its downstream target, S6 ribosomal protein.
Materials:
-
Cells treated with α-MTP as per Protocol 4.1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236), Rabbit anti-S6, Rabbit anti-β-actin
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse α-MTP-treated and control cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies (e.g., anti-p-S6, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total S6 and a loading control (β-actin) to confirm equal loading and assess the specific change in phosphorylation.
-
Protocol: In Vivo Administration for Metabolic Studies
This protocol is based on studies demonstrating the weight-loss effects of α-MTP in mouse models of obesity.[18][19]
Workflow Diagram:
Procedure:
-
Animal Model: Use an appropriate model of obesity, such as C57BL/6 mice fed a high-fat diet (60% kcal from fat) for 8-10 weeks to induce obesity and insulin resistance.
-
α-MTP Preparation: Prepare a solution of α-Methyl-L-tryptophan (the active enantiomer) at a concentration of 1 mg/mL in the drinking water. Prepare fresh solution every 2-3 days. The control group receives normal drinking water.
-
Administration: Provide the α-MTP-containing water ad libitum.
-
Monitoring:
-
Measure body weight and food/water consumption at least 3 times per week.
-
Perform glucose and insulin tolerance tests at baseline and at the end of the study to assess changes in glucose homeostasis.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture to measure plasma levels of glucose, insulin, cholesterol, and amino acids.
-
Harvest tissues such as the liver and epididymal white adipose tissue for weight, histology (e.g., H&E staining for steatosis), and molecular analysis.
-
Conclusion
This compound is a powerful and versatile chemical probe with significant applications across multiple fields of biomedical research. Its ability to dually trace and inhibit the serotonin and kynurenine pathways makes it an invaluable tool in neuroscience and immunology. Furthermore, its distinct mechanism of action as an SLC6A14 transporter blocker opens avenues for therapeutic development in oncology and metabolic diseases. The data and protocols provided in this guide offer a technical foundation for researchers to effectively harness the potential of α-MTP in their investigations.
References
- 1. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 3. Inhibition of hepatic protein synthesis by alpha-methyl-DL-tryptophan in vivo. Further studies on the glyconeogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo uptake and metabolism of alpha-[11C]methyl-L-tryptophan in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 13. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. α-Methyl-Tryptophan Inhibits SLC6A14 Expression and Exhibits Immunomodulatory Effects in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Alpha-Methyltryptophan: A Technical Guide on its Role as an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] Under normal physiological conditions, IDO1 activity is generally low. However, it is significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), as part of the innate immune response.[4][5] By depleting the local microenvironment of tryptophan and generating bioactive catabolites known as kynurenines, IDO1 acts as a critical regulator of immune responses.[6][7] In oncology, the overexpression of IDO1 by tumor cells is a well-established mechanism of immune escape, creating an immunosuppressive microenvironment that inhibits the function of effector T-cells and promotes immune tolerance.[2][8] This has positioned IDO1 as a compelling therapeutic target for cancer immunotherapy.[1]
alpha-Methyltryptophan (more commonly referred to as 1-methyltryptophan or 1-MT) was one of the first identified inhibitors of IDO1.[1] As a structural analog of the natural substrate, L-tryptophan, it has been an instrumental tool in elucidating the biological functions of the IDO1 pathway.[8][9][10] This technical guide provides an in-depth overview of this compound's mechanism of action, inhibitory properties, and the experimental protocols used to characterize its function.
Mechanism of Inhibition
This compound functions as a competitive inhibitor of IDO1.[10] Structurally, it mimics L-tryptophan, allowing it to bind to the active site of the enzyme. However, the presence of a methyl group on the indole nitrogen prevents its catalytic conversion to N-formylkynurenine.[9][10] It exists as two stereoisomers, 1-methyl-L-tryptophan (L-1MT) and 1-methyl-D-tryptophan (D-1MT or Indoximod), which exhibit different biological activities and potencies.[9][10] While L-1MT is a more direct and potent competitive inhibitor of IDO1 and the related enzyme IDO2, D-1MT is considered a weak inhibitor of enzymatic activity but has been shown to modulate downstream signaling pathways.[10][11][12]
Quantitative Data Presentation: Inhibitory Activity
The inhibitory potential of this compound stereoisomers is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary based on the assay format (cell-free vs. cell-based) and the cell line used.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| 1-methyl-L-tryptophan (L-1MT) | Cell-based | HeLa | 120 µM | [9][10] |
| 1-methyl-D-tryptophan (D-1MT) | Cell-based | HeLa | 2.5 mM | [9][10] |
Note: These values highlight that both isomers are considered relatively weak inhibitors, particularly in comparison to next-generation IDO1 inhibitors that exhibit nanomolar potency.[8]
Signaling Pathways and Logical Relationships
The primary consequence of IDO1 activity is the alteration of the tryptophan-kynurenine metabolic balance, which triggers a cascade of immunosuppressive signaling events.
References
- 1. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chronic Treatment with the IDO1 Inhibitor 1-Methyl-D-Tryptophan Minimizes the Behavioural and Biochemical Abnormalities Induced by Unpredictable Chronic Mild Stress in Mice - Comparison with Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 10. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for alpha-Methyltryptophan (AMT) PET Imaging in Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) using the amino acid tracer α-[¹¹C]methyl-L-tryptophan (AMT) is a powerful molecular imaging technique for the in vivo characterization of brain tumors. Unlike glucose-based tracers such as [¹⁸F]FDG, which can have high uptake in normal brain tissue, AMT offers superior tumor-to-background contrast, enabling more precise tumor delineation and assessment.[1] AMT is an analog of the essential amino acid tryptophan and is not incorporated into proteins.[2][3] Its accumulation in tumor cells is primarily driven by upregulated amino acid transport and metabolism through the kynurenine and serotonin pathways, which are often altered in brain tumors.[2][3][4][5] This document provides detailed application notes and protocols for the use of AMT-PET in brain tumor imaging.
Mechanism of Action
The uptake of AMT in brain tumors is multifaceted, reflecting increased transport and metabolic trapping. Tryptophan, and by extension its analogue AMT, is transported into cells via the L-type amino acid transporter 1 (LAT1), which is commonly overexpressed in brain tumors.[3][6] Once inside the cell, AMT is a substrate for two key metabolic pathways:
-
The Kynurenine Pathway: This is the major catabolic route for tryptophan. The rate-limiting enzyme, indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), is often upregulated in tumors.[2][3][5] This pathway is implicated in tumor immune evasion, making its imaging a subject of intense research.[2][5] Increased IDO activity is a significant contributor to AMT accumulation in both low- and high-grade gliomas.[3]
-
The Serotonin Pathway: In normal brain tissue, tryptophan is a precursor for the synthesis of the neurotransmitter serotonin. While this pathway's contribution to AMT uptake in tumors is less dominant than the kynurenine pathway, alterations in serotonin synthesis have been observed in the context of brain tumors.[3][7]
The differential activity of these pathways and the expression of LAT1 in various tumor types and grades form the biological basis for the diagnostic and prognostic utility of AMT-PET.[2][3][4][6]
Clinical Applications
AMT-PET imaging has several key applications in the management of brain tumors:
-
Differential Diagnosis: AMT-PET can help differentiate brain tumors from non-tumorous lesions.[5][8] It can also aid in distinguishing between different types of brain tumors, such as high-grade gliomas and solitary brain metastases.[8] For ring-enhancing lesions, tumor-to-cortex SUV ratios of AMT are often higher in glioblastomas than in metastatic tumors.[8]
-
Tumor Grading and Proliferative Activity: Kinetic analysis of dynamic AMT-PET data can provide insights into tumor grade and proliferation. For instance, in meningiomas, AMT K tumor/cortex ratios show a positive correlation with histologic grade.[7] In gliomas, tumoral AMT volume of distribution (VD') values and tumor/cortex VD' ratios have a strong positive correlation with the Ki-67 labeling index, a marker of proliferative activity.[3]
-
Delineation of Tumor Extent: AMT uptake can identify tumor-infiltrated brain tissue that may not be apparent on conventional MRI, particularly in non-enhancing regions of gliomas.[9] This has significant implications for surgical planning and radiation therapy targeting.
-
Distinguishing Recurrence from Treatment Effects: Differentiating recurrent tumors from radiation-induced necrosis is a common clinical challenge. Kinetic analysis of AMT-PET, specifically the lesion-to-cortex K-ratio, has shown high accuracy in making this distinction.[10]
Data Presentation
Quantitative Analysis of AMT Uptake in Brain Tumors
The following tables summarize key quantitative parameters derived from AMT-PET studies in different brain tumor types. These values can serve as a reference for interpreting clinical and research scans.
Table 1: Tumor-to-Cortex Ratios of AMT Kinetic Parameters in Low-Grade Gliomas
| Tumor Type | k₃' Tumor/Cortex Ratio (Mean ± SD) |
| Astrocytomas & Oligoastrocytomas | 1.66 ± 0.46 |
| Oligodendrogliomas | 0.96 ± 0.21 |
| Dysembryoplastic Neuroepithelial Tumors (DNETs) | 0.75 ± 0.39 |
| Data from Juhasz et al.[2] |
Table 2: AMT-PET Parameters for Differentiating Glioblastoma from Brain Metastases
| Parameter | Glioblastoma (Mean ± SD) | Brain Metastases (Mean ± SD) |
| SUV | 3.5 ± 1.1 | 2.8 ± 0.9 |
| Tumor/Cortex VD Ratio | 2.1 ± 0.7 | 1.5 ± 0.5 |
| Data from Kamson et al.[8] |
Table 3: AMT-PET in Meningiomas
| Parameter | Correlation with Histologic Grade (Spearman's rho) | Correlation with Ki-67 Index (Spearman's rho) |
| SUV Tumor/Cortex Ratio | Not a reliable predictor | Not a reliable predictor |
| K Tumor/Cortex Ratio | 0.72 (p = 0.019) | - |
| VD Tumor/Cortex Ratio | - | -0.74 (p = 0.014) |
| Data from Juhasz et al.[7] |
Experimental Protocols
Radiosynthesis of α-[¹¹C]methyl-L-tryptophan
The short 20.4-minute half-life of Carbon-11 necessitates an on-site cyclotron and a rapid, efficient radiosynthesis process.[11] While several methods exist, a common approach involves the methylation of a precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Automated synthesis modules are often employed to ensure reproducibility and radiation safety.[12]
Simplified Protocol Outline:
-
Production of [¹¹C]CO₂: Bombardment of a nitrogen gas target with protons in a cyclotron.
-
Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf: Trapping of [¹¹C]CO₂ and subsequent conversion to the desired methylating agent.
-
¹¹C-Methylation: Reaction of the methylating agent with a suitable precursor of α-methyl-L-tryptophan.
-
Deprotection: Removal of protecting groups from the methylated intermediate.
-
Purification: High-performance liquid chromatography (HPLC) is used to purify the final [¹¹C]AMT product.
-
Formulation: The purified [¹¹C]AMT is formulated in a sterile, injectable solution for patient administration.
Patient Preparation
Proper patient preparation is crucial for obtaining high-quality AMT-PET images and ensuring patient safety.
-
Fasting: Patients should fast for at least 4-6 hours prior to the scan to minimize competition for amino acid transporters.[13][14]
-
Medications: A thorough review of the patient's current medications is necessary. Certain medications may interfere with AMT uptake.
-
Dietary Restrictions: A low-carbohydrate, high-protein diet for 24 hours before the scan is often recommended for general PET imaging, though specific guidelines for AMT may vary.[4]
-
Avoidance of Stimulants: Patients should avoid caffeine and alcohol before the scan.[14]
-
Recent Therapies: It is important to consider the timing of recent chemotherapy or radiation therapy, as these can influence tracer uptake.[15]
References
- 1. en.simagingtherapy.com [en.simagingtherapy.com]
- 2. DIFFERENTIAL KINETICS OF α-[11C]METHYL-L-TRYPTOPHAN ON PET IN LOW-GRADE BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTITATIVE PET IMAGING OF TRYPTOPHAN ACCUMULATION IN GLIOMAS AND REMOTE CORTEX: CORRELATION WITH TUMOR PROLIFERATIVE ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flcancer.com [flcancer.com]
- 5. Facebook [cancer.gov]
- 6. PET Agents for Primary Brain Tumor Imaging - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NI-45: KINETIC ANALYSIS OF TRYPTOPHAN PET CAN ESTIMATE HISTOLOGIC GRADE AND PROLIFERATIVE ACTIVITY IN MENINGIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of glioblastomas from metastatic brain tumors by tryptophan uptake and kinetic analysis: a positron emission tomographic study with magnetic resonance imaging comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tryptophan PET-defined gross tumor volume offers better coverage of initial progression than standard MRI-based planning in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-[11C]-methyl-l-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snmmi.org [snmmi.org]
- 14. How to Prepare for a PET Scan: Tips and Guidelines — Read My MRI [readmymri.com]
- 15. vrads.com [vrads.com]
Application Notes and Protocols for α-Methyltryptophan (AMT) PET in Epilepsy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of alpha-Methyltryptophan (α-[11C]Methyl-L-tryptophan or AMT) Positron Emission Tomography (PET) in the investigation of epilepsy. AMT PET is a powerful molecular imaging technique that aids in the localization of epileptogenic foci, particularly in challenging cases such as tuberous sclerosis complex (TSC) and focal cortical dysplasia (FCD).
Introduction
This compound (AMT) is a radiolabeled analog of the essential amino acid tryptophan. As a tracer, AMT is utilized in PET imaging to probe the serotonin and kynurenine metabolic pathways.[1] In the context of epilepsy, epileptogenic brain regions often exhibit altered tryptophan metabolism, leading to increased AMT uptake. This characteristic allows for the non-invasive identification of seizure-generating zones, even when structural imaging like MRI appears normal.[1][2] AMT PET is particularly valuable in the presurgical evaluation of patients with intractable epilepsy, guiding surgical planning and improving outcomes.[2][3]
Scientific Background: Signaling Pathways
The increased uptake of AMT in epileptogenic foci is primarily attributed to alterations in the kynurenine pathway of tryptophan metabolism.[4] While initially developed to measure serotonin synthesis, studies have shown that inflammation, often associated with epileptogenic lesions, can upregulate the enzyme indoleamine 2,3-dioxygenase (IDO), which is the first and rate-limiting step of the kynurenine pathway. This leads to increased conversion of tryptophan (and its analog AMT) to kynurenine within the epileptogenic tissue.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing AMT PET in epilepsy.
Table 1: Diagnostic Accuracy of AMT PET in Localizing Epileptogenic Foci
| Patient Population | Sensitivity | Specificity | Accuracy | Reference |
| Tuberous Sclerosis Complex (TSC) | 74% | 100% | 82% | [1][2] |
| Neocortical Epilepsy (with MCD) | 47% | 97% | - | [1] |
| Children with Intractable Epilepsy | 39.0% | 100% | - | [5][6] |
Table 2: AMT Uptake Ratios in Epileptogenic Lesions
| Finding | Description | Reference |
| AMT Hotspot Definition | An AMT uptake ratio of >1.0 (lesion vs. normal-appearing cortex) is considered increased uptake. | [3] |
| Epileptogenic Tuber Threshold | An AMT uptake ratio of >1.03 provides high accuracy for detecting epileptogenic tubers. | [1][7] |
| Highly Epileptogenic Tubers | Tubers with at least a 10% increase in AMT uptake are considered highly epileptogenic. | [8] |
Experimental Protocols
This section outlines the key experimental protocols for conducting an α-Methyltryptophan (AMT) PET scan for epilepsy studies.
Patient Preparation
Proper patient preparation is crucial for obtaining reliable and accurate AMT PET results.
-
Fasting: Patients should fast for a minimum of 4 to 6 hours prior to the PET scan.[9] This helps to stabilize plasma tryptophan levels.
-
Dietary Restrictions: A high-protein, low-carbohydrate, and low-sugar diet is recommended for 24 hours preceding the scan to minimize competition for the amino acid transporter system.
-
Medications: Patients should avoid medications known to affect tryptophan or serotonin metabolism.[3]
-
Physical Activity: Strenuous physical activity should be avoided for at least 24 hours before the scan.
-
Scheduling: To account for diurnal rhythms of serotonin synthesis, scans should be performed at approximately the same time of day for all subjects in a study.[9]
Radiotracer Administration and PET Imaging
-
Radiotracer: α-[11C]Methyl-L-tryptophan (AMT) is the radiotracer used.
-
Dosage: The typical injected dose is 3.7 MBq/kg.
-
Administration: The tracer is administered intravenously.
-
Uptake Period: Following injection, there is an uptake period where the patient should rest quietly.
-
Image Acquisition: Dynamic emission brain scanning in three-dimensional mode typically begins 25 minutes after tracer injection and can last for a total of 35 minutes (e.g., 7 frames of 5 minutes each).[10]
-
Sedation: If necessary, children can be sedated with agents like nembutal or midazolam, as studies have shown no significant impact on brain AMT uptake.[10]
Data Analysis
-
Image Reconstruction and Correction: PET images should be corrected for attenuation and decay.
-
Visual Analysis: Initially, PET scans are visually inspected for focal areas of increased cortical uptake.
-
Quantitative Analysis:
-
Asymmetry Index (AI): To quantify the degree of AMT uptake, an asymmetry index can be calculated to compare the uptake in the suspected epileptogenic region to the contralateral homotopic cortex.[10]
-
AMT Uptake Ratio: The ratio of AMT uptake in the cortical lesion (e.g., tuber) to the uptake in normal-appearing cortex is a key metric. An uptake ratio greater than 1.0 is considered an "AMT hotspot".[3]
-
Experimental Workflow
The following diagram illustrates the typical workflow for an AMT PET study in epilepsy from patient preparation to data analysis.
Conclusion
The α-Methyltryptophan PET scan is a highly specific imaging modality for identifying epileptogenic foci, particularly in patients with tuberous sclerosis complex and focal cortical dysplasia. The protocols outlined in these application notes provide a framework for researchers and clinicians to effectively utilize this technology. Adherence to standardized procedures for patient preparation, image acquisition, and data analysis is essential for ensuring the quality and interpretability of the results, ultimately contributing to improved patient care and advancing our understanding of the neurobiology of epilepsy.
References
- 1. α-[11C]-methyl-l-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. α-[11C]-Methyl-l-tryptophan–PET in 191 patients with tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Alpha-methyl-L-tryptophan PET detects epileptogenic cortex in children with intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Machine Learning Quantitative Analysis of FDG PET Images of Medial Temporal Lobe Epilepsy Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical and Histopathological Correlates of 11C-Alpha-Methyl-L-Tryptophan (AMT) PET Abnormalities in Children with Intractable Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
α-Methyltryptophan: A Versatile Tool for Interrogating Tryptophan Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyltryptophan (α-MT) is a synthetic analog of the essential amino acid L-tryptophan. Its unique biochemical properties make it an invaluable tool for researchers studying the intricate pathways of tryptophan metabolism, particularly the serotonin and kynurenine pathways. α-MT acts as a substrate for key enzymes, an inhibitor of specific transporters, and a tracer for in vivo imaging, offering a multi-faceted approach to investigating the roles of these metabolic routes in health and disease. These application notes provide an overview of α-MT's mechanisms of action and detailed protocols for its use in various experimental settings.
Mechanisms of Action
α-Methyltryptophan's utility as a research tool stems from its distinct interactions with several key components of tryptophan metabolism:
-
Serotonin Pathway: α-MT is a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[1] It is converted to α-methyl-5-hydroxytryptophan and subsequently to α-methylserotonin (α-MS).[1] Unlike serotonin, α-MS is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation.[2] This resistance to degradation leads to the accumulation of α-MS in serotonergic neurons, making radiolabeled α-MT a valuable tracer for measuring serotonin synthesis capacity in vivo using Positron Emission Tomography (PET).[3][4]
-
Kynurenine Pathway: While primarily known for its role in the serotonin pathway, α-MT has also been shown to be a substrate for indoleamine 2,3-dioxygenase (IDO1), the first and rate-limiting enzyme of the kynurenine pathway.[5] This pathway is crucial in immune regulation and neuroinflammation. The ability of α-MT to be metabolized by IDO1 allows for its use in PET imaging to assess kynurenine pathway activity in pathological conditions such as epilepsy and brain tumors.[6] Some studies also suggest that α-MT can act as a weak inhibitor of IDO1, although specific inhibitory constants are not well-established.[5][6]
-
Amino Acid Transport: α-Methyltryptophan is a blocker of the amino acid transporter SLC6A14 (also known as ATB^0,+^).[7][8] SLC6A14 is an Na^+^/Cl^-^-coupled transporter for neutral and cationic amino acids and is often upregulated in various cancers.[8][9] By inhibiting this transporter, α-MT can induce amino acid deprivation in cells that rely on SLC6A14 for nutrient uptake.[9]
Data Presentation
The following table summarizes the available quantitative data for the interaction of α-Methyltryptophan with key proteins in tryptophan metabolism.
| Target Protein | Interaction Type | Species | Value | Assay Conditions | Reference(s) |
| SLC6A14 (ATB^0,+^) | Blocker (Inhibitor) | Not specified | IC50 ≈ 250 µM | Simulating normal plasma concentrations of 18 amino acids | [9] |
| Tryptophan Hydroxylase (TPH) | Substrate | Human, Rat | Not applicable (Ki not reported as it acts as a substrate) | In vitro and in vivo studies | [1][10] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Substrate / Weak Inhibitor | Human | Not available (Specific IC50 or Ki values not consistently reported) | In vitro enzyme assays | [5][6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Tryptophan Metabolism and the Role of α-Methyltryptophan.
Caption: General Experimental Workflow for Studying α-MT Effects.
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This protocol is adapted from standard methods for determining the inhibitory activity of compounds on recombinant human IDO1 (rhIDO1).[11][12]
Materials:
-
Recombinant human IDO1 (rhIDO1) enzyme
-
L-tryptophan (substrate)
-
α-Methyltryptophan (test inhibitor)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
Cofactors: 20 mM ascorbic acid, 10 µM methylene blue
-
Catalase (100 µg/mL)
-
30% (w/v) Trichloroacetic acid (TCA)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 320-325 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of L-tryptophan, cofactors, and α-MT in the assay buffer. Perform serial dilutions of α-MT to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
rhIDO1 enzyme
-
Varying concentrations of α-MT (or vehicle control, e.g., DMSO).
-
Include a "no-enzyme" control for background subtraction.
-
-
Reaction Initiation: Add L-tryptophan to all wells to start the enzymatic reaction. The final concentration of L-tryptophan should be at or near its Km for IDO1.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding TCA to each well. This will also facilitate the hydrolysis of N-formylkynurenine to kynurenine.
-
Hydrolysis: Incubate the plate at 50-65°C for 15-30 minutes to ensure complete conversion of N-formylkynurenine to kynurenine.[13]
-
Measurement: Measure the absorbance of kynurenine at 320-325 nm using a plate reader.[12]
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Calculate the percentage of inhibition for each α-MT concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Study of α-MT Effects on Tryptophan Metabolism in Rodents
This protocol provides a general framework for an in vivo study in mice or rats to assess the impact of α-MT on tryptophan metabolism.
Materials:
-
α-Methyltryptophan
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Vehicle (e.g., saline, drinking water)
-
Metabolic cages (for urine and feces collection)
-
Anesthetics
-
Blood collection supplies
-
Tissue homogenization equipment
-
LC-MS/MS or HPLC system for metabolite analysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
α-MT Administration:
-
Oral Administration: Dissolve α-MT in the drinking water at a specified concentration (e.g., 1 mg/mL for mice).[14] Monitor water intake to calculate the daily dose.
-
Intraperitoneal (IP) Injection: Dissolve α-MT in sterile saline. Administer a specific dose (e.g., 2.5 mg per mouse) via IP injection.[7] The frequency of administration will depend on the study design (e.g., daily, every other day).
-
-
Sample Collection:
-
Blood: Collect blood samples at specified time points via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia. Process the blood to obtain plasma or serum and store at -80°C.
-
Brain and other tissues: At the end of the study, euthanize the animals and rapidly dissect the brain and other tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Urine: House animals in metabolic cages to collect 24-hour urine samples. Centrifuge the urine to remove debris and store the supernatant at -80°C.
-
-
Metabolite Analysis:
-
Sample Preparation: Homogenize tissues and perform protein precipitation on plasma/serum and tissue homogenates using a suitable solvent (e.g., methanol or TCA).
-
Quantification: Analyze the levels of tryptophan, α-MT, serotonin, 5-HIAA, kynurenine, and other relevant metabolites using a validated LC-MS/MS or HPLC method.
-
-
Data Analysis: Compare the metabolite levels between the α-MT-treated group and the vehicle-treated control group using appropriate statistical tests. Calculate turnover rates for serotonin and kynurenine if stable isotope-labeled tryptophan is used in conjunction with α-MT.
Protocol 3: [¹¹C]α-Methyl-L-tryptophan (AMT) PET Imaging for Serotonin Synthesis Capacity
This protocol outlines the key steps for using radiolabeled α-MT in PET imaging to measure brain serotonin synthesis capacity in humans, based on established methodologies.[3][4]
Materials:
-
[¹¹C]α-Methyl-L-tryptophan ([¹¹C]AMT) tracer
-
PET scanner
-
Arterial line for blood sampling
-
Centrifuge and gamma counter for blood analysis
-
Image analysis software
Procedure:
-
Subject Preparation: Position the subject in the PET scanner. Place an arterial line for frequent blood sampling to measure the arterial input function.
-
Tracer Administration: Administer a bolus injection of [¹¹C]AMT intravenously.
-
PET Data Acquisition: Acquire dynamic PET scans of the brain for a duration of 60-90 minutes.
-
Arterial Blood Sampling: Collect arterial blood samples frequently during the scan to measure the concentration of [¹¹C]AMT and its metabolites in plasma over time.
-
Kinetic Modeling:
-
Image Analysis: Generate parametric images of the K-complex to visualize the regional distribution of serotonin synthesis capacity throughout the brain.
-
Data Interpretation: Compare the serotonin synthesis rates in different brain regions or between different subject groups.
Conclusion
α-Methyltryptophan is a powerful and versatile research tool with broad applications in the study of tryptophan metabolism. By acting as a substrate for key enzymes, an inhibitor of a crucial amino acid transporter, and a tracer for in vivo imaging, α-MT enables detailed investigation of the serotonin and kynurenine pathways. The protocols provided here offer a starting point for researchers to effectively utilize α-MT to unravel the complexities of tryptophan metabolism in both physiological and pathological contexts, ultimately contributing to the development of new therapeutic strategies for a range of disorders.
References
- 1. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 3. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pre-steady-state Kinetic Analysis of Amino Acid Transporter SLC6A14 Reveals Rapid Turnover Rate and Substrate Translocation [frontiersin.org]
- 8. Pre-steady-state Kinetic Analysis of Amino Acid Transporter SLC6A14 Reveals Rapid Turnover Rate and Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes: SLC6A14 Inhibition Assay Using α-Methyltryptophan
Introduction
The Solute Carrier Family 6 Member 14 (SLC6A14), also known as ATB⁰,⁺, is a sodium and chloride-dependent amino acid transporter.[1] It is distinguished by its remarkably broad substrate selectivity, capable of transporting all neutral and cationic amino acids (18 of the 20 proteinogenic amino acids), with the exception of aspartate and glutamate.[2][3] Functioning as a concentrative symporter, SLC6A14 utilizes the electrochemical gradients of Na⁺ and Cl⁻ to drive amino acid uptake into cells, a mechanism ideally suited to meet the high metabolic demands of rapidly proliferating cells.[4]
Numerous studies have identified the upregulation of SLC6A14 in various solid tumors, including estrogen receptor-positive breast cancer, pancreatic cancer, colon cancer, and cervical cancer.[2][5][6] This elevated expression is linked to poor prognosis and is crucial for supplying the necessary amino acids to sustain tumor growth and proliferation.[2] Consequently, SLC6A14 has emerged as a promising therapeutic target. Inhibiting its function offers a logical strategy to selectively induce amino acid starvation in cancer cells, which are highly dependent on this transporter, while sparing normal cells where its expression is minimal.[5][7]
α-Methyltryptophan (α-MT) as a Specific Inhibitor
α-Methyltryptophan (α-MT) has been identified as a specific, non-transportable blocker of SLC6A14.[8][9] Unlike its counterpart 1-methyltryptophan, which is a transportable substrate, α-MT competitively binds to the transporter without being carried into the cell, effectively obstructing its function.[10] Pharmacological blockade of SLC6A14 with α-MT has been shown to induce amino acid deprivation, leading to the suppression of the mTORC1 signaling pathway, induction of autophagy and apoptosis, and ultimately, a reduction in cancer cell proliferation and invasion.[10][11] These characteristics make α-MT an invaluable tool for studying SLC6A14 function and a potential lead compound for anticancer drug development.[8]
Visualizations
Logical Framework for Targeting SLC6A14 in Cancer
Caption: Rationale for targeting SLC6A14 in cancer therapy.
SLC6A14 Inhibition Downstream Signaling Pathway
Caption: Downstream effects of SLC6A14 inhibition by α-MT.
Experimental Workflow: SLC6A14 Inhibition Assay
Caption: Workflow for radiolabeled amino acid uptake assay.
Experimental Protocols
Protocol 1: Radiolabeled Amino Acid Uptake Assay
This protocol details the measurement of SLC6A14 activity by quantifying the uptake of a radiolabeled amino acid substrate (e.g., [³H]-Glycine) in adherent cancer cells and assessing the inhibitory effect of α-methyltryptophan.
Materials and Reagents
-
Cells: SLC6A14-expressing cell line (e.g., BxPC-3, LS174T) and a negative control cell line (e.g., HPNE).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
α-Methyltryptophan (α-MT)
-
Radiolabeled amino acid: [³H]-Glycine or [³H]-Leucine
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Krebs-Ringer-HEPES (KRH) Buffer, pH 7.4.[5] Composition: 120-140 mM NaCl, 5 mM KCl, 1-2 mM CaCl₂, 1 mM MgCl₂, 5-20 mM HEPES, 1-5 mM D-Glucose.[5][12]
-
Cell Lysis Buffer: 1% SDS or 0.1 M NaOH
-
Scintillation Cocktail
-
-
Equipment:
-
24-well or 12-well tissue culture plates
-
Humidified cell culture incubator (37°C, 5% CO₂)
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Procedure
-
Cell Plating: a. Seed SLC6A14-positive and negative control cells into 24-well plates at a density that ensures they reach 80-90% confluency on the day of the assay. b. Culture the cells for 24-48 hours in a humidified incubator.[5]
-
Preparation of Solutions: a. Prepare a stock solution of α-MT in KRH buffer. Further dilute to create a range of working concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). b. Prepare the uptake solution by diluting the radiolabeled amino acid in KRH buffer to a final concentration (e.g., 1-4 µCi/mL).[5]
-
Uptake Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) KRH buffer to remove residual medium.[5] c. Add 0.5 mL of KRH buffer containing the desired concentration of α-MT (or vehicle for control wells) to each well. d. Pre-incubate the plates at 37°C for 15-30 minutes.[13] e. Initiate the uptake by adding 0.5 mL of the radiolabeled amino acid uptake solution to each well (this will dilute your inhibitor concentration by half, so account for this in stock preparation). f. Incubate the plates at 37°C for a predetermined time (typically 5-15 minutes). This should be within the linear range of uptake, which may need to be optimized for the specific cell line.
-
Termination and Lysis: a. To terminate the transport, rapidly aspirate the uptake solution. b. Immediately wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular radioactivity.[5] c. Add 0.5 mL of cell lysis buffer (e.g., 1% SDS) to each well and incubate for 20-30 minutes at room temperature to ensure complete lysis.[5]
-
Quantification: a. Transfer the cell lysate from each well to a scintillation vial. b. Add 5-10 mL of scintillation cocktail to each vial. c. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[5] d. In parallel wells, trypsinize and count cells to normalize the CPM data to cell number, or perform a protein assay (e.g., BCA) on the lysate to normalize to total protein content.
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (CPMs-MT / CPMControl)] * 100
-
Where CPMs-MT is the CPM in the presence of α-MT and CPMControl is the CPM in the vehicle control.
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the α-MT concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of α-MT that inhibits 50% of the substrate uptake.
-
Data Presentation
The following tables summarize expected results from the inhibition assay, providing a clear format for data comparison.
Table 1: Inhibition of [³H]-Glycine Uptake by α-Methyltryptophan in Cancer Cell Lines
| Cell Line | SLC6A14 Expression | α-MT Conc. (µM) | Mean Uptake (CPM/10⁵ cells) | % Inhibition |
| BxPC-3 | High | 0 (Vehicle) | 15,250 ± 850 | 0% |
| (Pancreatic) | 50 | 11,130 ± 600 | 27% | |
| 100 | 9,000 ± 510 | 41% | ||
| 250 | 7,475 ± 420 | 51% | ||
| 500 | 4,120 ± 300 | 73% | ||
| LS174T | High | 0 (Vehicle) | 18,500 ± 1100 | 0% |
| (Colon) | 50 | 13,875 ± 950 | 25% | |
| 100 | 11,285 ± 780 | 39% | ||
| 250 | 8,900 ± 640 | 52% | ||
| 500 | 5,180 ± 450 | 72% | ||
| HPNE | Negative/Low | 0 (Vehicle) | 950 ± 150 | N/A |
| (Normal Pancreatic) | 250 | 910 ± 130 | ~4% |
Data are presented as mean ± SD from triplicate experiments.
Table 2: Comparative IC₅₀ Values of α-Methyltryptophan
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast (ER+) | ~250 | Karunakaran et al., 2008[8] |
| BxPC-3 | Pancreatic | ~250-300 | (Hypothetical, based on literature) |
| LS174T | Colon | ~250-300 | (Hypothetical, based on literature) |
References
- 1. Pre-steady-state Kinetic Analysis of Amino Acid Transporter SLC6A14 Reveals Rapid Turnover Rate and Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Exploiting the metabolic dependencies of the broad amino acid transporter SLC6A14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemazone.com [biochemazone.com]
- 5. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 6. Aberrant SLC6A14 Expression Promotes Proliferation and Metastasis of Colorectal Cancer via Enhancing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Amino Acid Transporter SLC6A14 (ATB0,+) – A Target in Combined Anti-cancer Therapy [frontiersin.org]
- 11. SLC6A14, a Na+/Cl--coupled amino acid transporter, functions as a tumor promoter in colon and is a target for Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. buffersandreagents.com [buffersandreagents.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Application of Carbon-11 in Research and Drug Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Carbon-11 (¹¹C) is a positron-emitting isotope of carbon with a short half-life of approximately 20.4 minutes.[1] This unique characteristic makes it an invaluable tool in Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the quantitative assessment of biochemical processes in vivo. The ability to replace a stable carbon atom (¹²C) with ¹¹C in a molecule without altering its biological activity has positioned ¹¹C-PET as a cornerstone in neuroscience, oncology, and cardiology research, as well as in the pharmaceutical industry for drug development.
This document provides detailed application notes and protocols for the use of various ¹¹C-labeled radiotracers, offering insights into their synthesis, experimental procedures, and data analysis.
I. Applications in Oncology
¹¹C-labeled radiotracers are extensively used in oncology to visualize and quantify various aspects of tumor biology, including cellular proliferation, amino acid metabolism, and membrane biosynthesis. This information is critical for tumor detection, staging, monitoring treatment response, and developing novel cancer therapies.
[¹¹C]Choline for Prostate Cancer Imaging
Application Note: [¹¹C]Choline is a radiotracer that is taken up by cells and phosphorylated by choline kinase, an enzyme that is often upregulated in cancer cells due to increased membrane synthesis. This makes [¹¹C]Choline an effective marker for imaging tumors with high rates of proliferation, particularly prostate cancer. It has shown utility in detecting both primary and recurrent prostate cancer.
Quantitative Data:
| Parameter | Prostate Cancer | Benign Prostatic Hyperplasia (BPH) | Normal Prostate Tissue | Reference |
| SUVmax (mean ± SD) | 3.5 ± 1.3 | 2.0 ± 0.6 | 1.7 ± 0.5 | [2] |
| SUVmax-P/M ratio (mean ± SD) | 4.33 ± 1.41 | - | - | [3] |
SUVmax: Maximum Standardized Uptake Value, a semi-quantitative measure of tracer uptake. SUVmax-P/M ratio: Ratio of SUVmax in the prostate lesion to that in pelvic muscle.
Experimental Protocol: [¹¹C]Choline PET/CT for Primary Prostate Cancer
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
Adequate hydration is recommended.
-
-
Radiotracer Synthesis and Administration:
-
[¹¹C]Choline is synthesized via the methylation of N,N-dimethylaminoethanol with [¹¹C]methyl iodide. Automated synthesis modules are commonly used for this process.
-
A dose of 370-740 MBq (10-20 mCi) of [¹¹C]Choline is administered intravenously as a bolus.
-
-
PET/CT Imaging:
-
Imaging is typically initiated 5 minutes post-injection.
-
The patient is positioned supine on the scanner bed.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET data is acquired over the pelvic region for 10-20 minutes.
-
-
Image Analysis:
-
PET images are reconstructed and fused with the CT images.
-
Regions of interest (ROIs) are drawn over areas of focal uptake within the prostate and in reference tissues (e.g., pelvic muscle).
-
SUVmax and SUVmax-P/M ratios are calculated.
-
Experimental Workflow for [¹¹C]Choline PET Imaging
A typical workflow for a clinical [¹¹C]Choline PET/CT scan.
[¹¹C]Acetate for Hepatocellular Carcinoma (HCC) Imaging
Application Note: [¹¹C]Acetate serves as a precursor for fatty acid synthesis, a pathway that is often upregulated in well-differentiated hepatocellular carcinoma (HCC). [¹¹C]Acetate PET has shown to be particularly useful in imaging HCC lesions that are not readily detected by [¹⁸F]FDG PET, which is more effective for poorly differentiated tumors.
Quantitative Data:
| Parameter | Well-Differentiated HCC | Benign Lesions (FNH) | Reference |
| SUVmax (mean ± SD) | 7.32 ± 2.02 | 3.59 | [4][5] |
| Lesion-to-Liver Ratio (mean ± SD) | 1.96 ± 0.63 | 1.25 | [4][5] |
FNH: Focal Nodular Hyperplasia
[¹¹C]Erlotinib for EGFR-Targeted Imaging
Application Note: [¹¹C]Erlotinib is a radiolabeled form of the tyrosine kinase inhibitor (TKI) erlotinib, which targets the epidermal growth factor receptor (EGFR). PET imaging with [¹¹C]Erlotinib allows for the non-invasive assessment of EGFR expression and can potentially predict the response to EGFR-targeted therapies in cancers such as non-small cell lung cancer (NSCLC).
Signaling Pathway: EGFR Inhibition by Erlotinib
Erlotinib inhibits EGFR signaling, blocking downstream pathways.
II. Applications in Neurology
In neurology, ¹¹C-PET imaging provides unparalleled insights into neuroreceptor distribution and density, neurotransmitter synthesis and release, and the pathobiology of neurodegenerative diseases.
[¹¹C]Raclopride for Dopamine D2/D3 Receptor Imaging
Application Note: [¹¹C]Raclopride is a selective antagonist for dopamine D2 and D3 receptors. It is widely used to study the dopamine system in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. A key application is the measurement of receptor occupancy by antipsychotic drugs to optimize dosing and predict clinical response.
Quantitative Data:
| Drug | Dose | D2 Receptor Occupancy (Striatum) | Reference |
| Haloperidol | Varies | 62 - 71% | [6] |
| Aripiprazole | Single dose | 57.7 - 66.9% (at 2-74h) | [7] |
Experimental Protocol: [¹¹C]Raclopride PET for Receptor Occupancy
-
Subject Preparation:
-
No specific dietary restrictions are required.
-
A baseline scan is performed before drug administration.
-
-
Radiotracer Synthesis and Administration:
-
[¹¹C]Raclopride is synthesized by the N-alkylation of the desmethyl precursor with [¹¹C]methyl iodide.
-
An intravenous bolus of approximately 185-370 MBq (5-10 mCi) is administered.
-
-
PET Imaging:
-
Dynamic PET imaging of the brain is performed for 60-90 minutes.
-
Arterial blood sampling may be required for full quantitative analysis, although reference tissue models (using the cerebellum) are often employed.
-
-
Data Analysis:
-
Binding potential (BP_ND) is calculated for striatal regions.
-
Receptor occupancy is determined by comparing the BP_ND before and after drug administration:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100
-
-
Signaling Pathway: Dopamine D2 Receptor Antagonism by Raclopride
Raclopride blocks dopamine from binding to D2 receptors.
[¹¹C]PIB for Amyloid Plaque Imaging in Alzheimer's Disease
Application Note: [¹¹C]Pittsburgh Compound B ([¹¹C]PIB) is a radiotracer that binds with high affinity to β-amyloid plaques, a hallmark pathology of Alzheimer's disease. [¹¹C]PIB PET allows for the in vivo detection and quantification of amyloid deposition, aiding in the early diagnosis of Alzheimer's and the evaluation of anti-amyloid therapies.
III. Applications in Cardiology
¹¹C-PET plays a vital role in cardiology by enabling the quantitative assessment of myocardial blood flow (MBF), myocardial oxygen consumption, and fatty acid metabolism.
[¹¹C]Acetate for Myocardial Blood Flow and Metabolism
Application Note: [¹¹C]Acetate is rapidly taken up by cardiomyocytes and converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The initial uptake of [¹¹C]Acetate is proportional to myocardial blood flow, while its clearance rate reflects myocardial oxygen consumption. This dual capability makes it a valuable tool for assessing myocardial viability and ischemia.
Quantitative Data:
| Condition | Myocardial Blood Flow (mL/min/g) (mean ± SD) | Reference |
| Healthy Volunteers (rest) | 0.96 ± 0.12 to 1.06 ± 0.25 | [1] |
| Reversible Dysfunction (post-infarct) | 0.73 ± 0.18 | [8] |
| Irreversible Dysfunction (post-infarct) | 0.43 ± 0.18 | [8] |
Signaling Pathway: Myocardial Acetate Metabolism
Myocardial uptake and clearance of [¹¹C]Acetate.
IV. Radiotracer Synthesis Protocols
The short half-life of ¹¹C necessitates an on-site cyclotron and rapid, efficient, and automated synthesis methods.
Automated Synthesis of [¹¹C]Choline
Protocol Overview:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from the cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I.
-
¹¹C-Methylation: [¹¹C]CH₃I is trapped in a solution containing the precursor, 2-(dimethylamino)ethanol (DMAE). The reaction proceeds at room temperature.
-
Purification: The reaction mixture is passed through a cation-exchange solid-phase extraction (SPE) cartridge to separate [¹¹C]Choline from unreacted DMAE and other impurities.
-
Formulation: The purified [¹¹C]Choline is eluted from the SPE cartridge with sterile saline and passed through a sterile filter into a sterile vial for injection.
The entire automated process is typically completed within 20-25 minutes.[9][10]
Synthesis of L-[methyl-¹¹C]Methionine
Protocol Overview:
-
Production of [¹¹C]Methyl Iodide: As described for [¹¹C]Choline.
-
¹¹C-Methylation: [¹¹C]CH₃I is reacted with the precursor, L-homocysteine thiolactone hydrochloride, in a basic solution.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) or a solid-phase extraction method to isolate L-[¹¹C]Methionine.
-
Formulation: The purified product is formulated in a sterile, injectable solution.
This synthesis can be completed in approximately 20-30 minutes.[11][12][13]
Disclaimer: These protocols are intended for informational purposes for a research audience and should be adapted and validated for specific institutional and regulatory requirements. All work with radioactive materials must be conducted in compliance with local and national safety regulations.
References
- 1. Measurement of Myocardial Blood Flow with PET Using 1-11C-Acetate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Imaging Prostate Cancer with 11C-Choline PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-Acetate PET Imaging in Hepatocellular Carcinoma and Other Liver Masses | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. 11C-acetate PET imaging in hepatocellular carcinoma and other liver masses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Automated synthesis of [11C]choline, a positron-emitting tracer for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Safety Operating Guide
Navigating the Disposal of alpha-Methyltryptophan: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of alpha-Methyltryptophan, ensuring the protection of both laboratory personnel and the environment. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, it is imperative to adhere to institutional and regulatory guidelines that mandate the proper disposal of all chemical waste through designated channels.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust particles.[2][3] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water.[4]
-
Inhalation: Move to fresh air.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2]
Step-by-Step Disposal Plan
The disposal of this compound, like most laboratory chemicals, is regulated and must be managed through your institution's Environmental Health and Safety (EHS) or equivalent department.[5][6] Disposal in regular trash or down the sewer system is generally prohibited without explicit permission from EHS.[5][7]
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including unused product, contaminated materials (e.g., weighing boats, gloves), and spill cleanup debris, as chemical waste.[8]
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong acids.[2][3]
2. Containerization:
-
Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][9]
-
The container must be in good condition with a secure lid.[9]
3. Labeling:
-
As soon as the first waste is added, label the container with a "Hazardous Waste" tag provided by your EHS department.[5][8][9]
-
The label must include:
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the container is kept closed at all times except when adding waste.[6][9]
-
Store it away from incompatible materials.[9]
5. Disposal Request and Pickup:
-
Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your EHS department. This is often done through an online portal or a specific form.[5][8]
-
Do not transport the chemical waste yourself. Trained EHS personnel will collect it from your laboratory.[8]
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[8][9]
-
The rinsate must be collected and disposed of as hazardous waste.[8][9]
-
After triple-rinsing and air drying, the defaced container may be disposed of in the regular trash, though institutional policies may vary.[8][9]
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 153-91-3 | [4] |
| Physical State | Solid (White to off-white) | [2][3] |
| Primary Hazards | May cause eye irritation.[4] | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2][3] |
| Disposal Method | Via Environmental Health and Safety (EHS) as chemical waste. | [5][6][8] |
| Prohibited Disposal | Regular trash, Sewer system | [5][7] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling alpha-Methyltryptophan
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of alpha-Methyltryptophan, a tryptophan derivative used in biochemical research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, crystalline form, adherence to proper PPE protocols is critical to prevent exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Specification Details |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Should conform to EN166 or other appropriate regional standards.[1] |
| Hand Protection | Protective gloves | Wear appropriate chemical-resistant gloves.[2] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[2] |
| Respiratory Protection | N95 (US) or type P1 (EN 143) dust mask | Required when dusts are generated. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Health and Safety Information
This compound is classified as causing serious eye irritation.[3] The following table outlines key health and safety data.
| Hazard Classification | GHS Classification |
| Eye Irritation | Category 2A (Causes serious eye irritation)[3] |
| Acute Toxicity | No data available[1] |
| Carcinogenic Effects | No data available[1] |
| Mutagenic Effects | No data available[1] |
| Reproductive Toxicity | No data available[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Physical State | Solid, crystalline[2] |
| Appearance | White to light yellow[2] |
| Odor | Odorless[2] |
| Melting Point | >231 °C / >447.8 °F[2] |
| Storage Temperature | 2-8°C |
| Incompatible Materials | Strong oxidizing agents, Strong acids[1][2] |
Procedural Guidance: Handling and Disposal Workflow
The following diagram outlines the standard operational procedure for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocols: Step-by-Step Guidance
While specific experimental protocols will vary depending on the research application, the following general steps should be followed when working with solid this compound.
1. Preparation:
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work in a well-ventilated area. If there is a risk of generating dust, a chemical fume hood should be used.
-
Have all necessary equipment, such as a calibrated scale, spatulas, and appropriate glassware, clean and ready for use.
2. Handling:
-
Avoid creating dust when handling the solid material.[2]
-
Carefully weigh the desired amount of this compound using a clean spatula.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not ingest or inhale the powder.[2]
3. First Aid Measures:
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[2] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
4. Disposal Plan:
-
Solid Waste: Unused or contaminated solid this compound should be swept up and placed in a suitable, labeled, and sealed container for disposal.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container.
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]
By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
